Product packaging for Tenoxicam-D3(Cat. No.:)

Tenoxicam-D3

Cat. No.: B12059140
M. Wt: 340.4 g/mol
InChI Key: LZNWYQJJBLGYLT-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tenoxicam-D3 is a useful research compound. Its molecular formula is C13H11N3O4S2 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N3O4S2 B12059140 Tenoxicam-D3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11N3O4S2

Molecular Weight

340.4 g/mol

IUPAC Name

4-hydroxy-1,1-dioxo-N-pyridin-2-yl-2-(trideuteriomethyl)thieno[2,3-e]thiazine-3-carboxamide

InChI

InChI=1S/C13H11N3O4S2/c1-16-10(13(18)15-9-4-2-3-6-14-9)11(17)12-8(5-7-21-12)22(16,19)20/h2-7,17H,1H3,(H,14,15,18)/i1D3

InChI Key

LZNWYQJJBLGYLT-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)NC3=CC=CC=N3

Canonical SMILES

CN1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)NC3=CC=CC=N3

Origin of Product

United States

Foundational & Exploratory

Tenoxicam-D3: A Technical Guide to its Chemical Structure, Isotopic Labeling, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tenoxicam-D3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Tenoxicam. This document details its chemical structure, isotopic labeling, and serves as a resource for its application in research and drug development, particularly in bioanalytical and pharmacokinetic studies.

Chemical Structure and Isotopic Labeling

This compound is a stable isotope-labeled version of Tenoxicam, where three hydrogen atoms on the N-methyl group have been replaced with deuterium atoms. This specific labeling results in the chemical name: 4-hydroxy-2-(methyl-d3)-N-(pyridin-2-yl)-2H-thieno[2,3-e][1][2]thiazine-3-carboxamide 1,1-dioxide. The incorporation of deuterium increases the molecular weight of the compound by three atomic mass units compared to its non-labeled counterpart, a critical feature for its use as an internal standard in mass spectrometry-based assays.

The chemical structures of Tenoxicam and this compound are illustrated below:

Table 1: Chemical Properties of Tenoxicam and this compound

PropertyTenoxicamThis compound
Chemical Name 4-hydroxy-2-methyl-N-(pyridin-2-yl)-2H-thieno[2,3-e][1][2]thiazine-3-carboxamide 1,1-dioxide4-hydroxy-2-(methyl-d3)-N-(pyridin-2-yl)-2H-thieno[2,3-e][1][2]thiazine-3-carboxamide 1,1-dioxide
Molecular Formula C₁₃H₁₁N₃O₄S₂C₁₃H₈D₃N₃O₄S₂
Molecular Weight 337.37 g/mol 340.40 g/mol
Isotopic Labeling NoneDeuterium (D) on the N-methyl group

Below is a diagram illustrating the relationship between Tenoxicam and its deuterated form, this compound.

G tenoxicam Tenoxicam C₁₃H₁₁N₃O₄S₂ Non-labeled tenoxicam_d3 This compound C₁₃H₈D₃N₃O₄S₂ Deuterium Labeled (methyl-d3) tenoxicam->tenoxicam_d3 Isotopic Labeling

Caption: Logical relationship between Tenoxicam and its deuterated analog, this compound.

Synthesis and Characterization

The synthesis of this compound involves the incorporation of a deuterated methyl group. While specific, detailed proprietary synthesis protocols are not publicly available, the general synthesis of Tenoxicam provides a basis for understanding the process. The key step is the introduction of the methyl-d3 group, which can be achieved by using a deuterated methylating agent, such as iodomethane-d3 or dimethyl-d3 sulfate, in the appropriate synthesis step.

General Synthetic Approach (Hypothetical):

A plausible synthetic route would involve the reaction of a precursor molecule, lacking the N-methyl group, with a deuterated methylating agent. For instance, a precursor such as 4-hydroxy-N-(pyridin-2-yl)-2H-thieno[2,3-e][1][2]thiazine-3-carboxamide 1,1-dioxide could be reacted with iodomethane-d3 in the presence of a suitable base to yield this compound.

Characterization:

The successful synthesis and purity of this compound are confirmed using various analytical techniques:

  • Mass Spectrometry (MS): This is a crucial technique for confirming the incorporation of deuterium. The mass spectrum of this compound will show a molecular ion peak (or a protonated/adducted molecule in techniques like ESI-MS) that is 3 m/z units higher than that of unlabeled Tenoxicam. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, where fragments containing the methyl-d3 group will also exhibit a corresponding mass shift.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of this compound will be nearly identical to that of Tenoxicam, with the notable absence of the singlet corresponding to the N-methyl protons. The integration of the remaining proton signals will be consistent with the rest of the molecule.

    • ¹³C NMR: The carbon-13 NMR spectrum will show a characteristic triplet for the carbon of the CD₃ group due to coupling with deuterium (which has a spin of 1). The chemical shift of this carbon will be slightly different from the CH₃ group in Tenoxicam.

    • ²H NMR (Deuterium NMR): A deuterium NMR spectrum would show a signal corresponding to the deuterium atoms in the methyl-d3 group, confirming the location of the label.

Table 2: Expected Analytical Data for this compound

Analytical TechniqueExpected Observation
Mass Spectrometry Molecular ion peak shifted by +3 m/z compared to Tenoxicam.
¹H NMR Absence of the N-methyl proton signal.
¹³C NMR Triplet signal for the CD₃ carbon.
Isotopic Purity Typically >98% as determined by MS.

Experimental Protocols: Application in Bioanalysis

This compound is primarily used as an internal standard (IS) in the quantitative analysis of Tenoxicam in biological matrices such as plasma, serum, and urine, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it closely mimics the analyte's behavior during sample extraction, chromatography, and ionization, thus correcting for matrix effects and improving the accuracy and precision of the method.

Workflow for a Validated LC-MS/MS Method for Tenoxicam Quantification:

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) add_is Add this compound (Internal Standard) sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection onto LC Column reconstitution->injection chromatography Chromatographic Separation injection->chromatography ms_detection Mass Spectrometric Detection (MRM Mode) chromatography->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification

Caption: A typical experimental workflow for the quantification of Tenoxicam in biological samples using this compound as an internal standard.

Detailed Methodological Considerations (Hypothetical Validated Method):

  • Sample Preparation:

    • To a 100 µL aliquot of the biological sample (e.g., human plasma), add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

    • Vortex mix for 10 seconds.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex mix for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions:

      • Tenoxicam: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific fragments to be determined during method development).

      • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (corresponding shifted fragments).

  • Quantification:

    • The concentration of Tenoxicam in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples with known concentrations of Tenoxicam.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its well-defined chemical structure with stable isotopic labeling on the methyl group allows for its effective use as an internal standard in sensitive and specific bioanalytical methods. The detailed understanding of its properties and the application of robust experimental protocols, such as the LC-MS/MS method outlined, are crucial for generating high-quality, reliable data in preclinical and clinical studies involving Tenoxicam. This guide provides the foundational knowledge required for the effective implementation of this compound in a research and development setting.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tenoxicam-D3

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of Tenoxicam-D3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Tenoxicam. Designed for researchers, scientists, and professionals in drug development, this document details the compound's characteristics, analytical methodologies, and mechanism of action.

Introduction

This compound is the deuterium-labeled version of Tenoxicam, an NSAID belonging to the oxicam class. It is primarily utilized as an internal standard in pharmacokinetic studies and for quantitative analysis in various biological matrices. The incorporation of deuterium atoms provides a distinct mass signature, facilitating its differentiation from the unlabeled drug in mass spectrometry-based assays, without significantly altering its chemical properties.[1] Like its parent compound, this compound is used as a high-quality reference standard for analytical method development, validation, and quality control applications.[2]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. The data is compiled from various chemical suppliers and scientific databases.

PropertyValueReferences
Chemical Name 4-hydroxy-2-(methyl-d3)-N-(pyridin-2-yl)-2H-thieno[2,3-e][3][4]thiazine-3-carboxamide 1,1-dioxide[2]
Molecular Formula C₁₃H₈D₃N₃O₄S₂[1][2][5]
Molecular Weight 340.4 g/mol [2]
CAS Number 2140327-41-7[2]
Appearance Solid[6]
Melting Point 212 - 216 °C[7]
Purity (HPLC) ≥ 98%[7]
Deuterium Incorporation ≥ 98%[7]
Solubility Slightly soluble in water.[8]

Note: Some data, such as appearance and solubility, are inferred from the properties of the non-deuterated Tenoxicam due to the limited availability of specific data for the D3 analog.

Mechanism of Action

The pharmacological activity of Tenoxicam, and by extension this compound, is primarily attributed to its inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[4][9][10] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][11] By blocking the action of COX enzymes, Tenoxicam reduces the synthesis of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[6][12][13]

Signaling Pathway Diagram

tenoxicam_mechanism AA Arachidonic Acid COX COX-1 & COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Tenoxicam This compound Tenoxicam->COX Inhibition

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are typically provided by the supplier in the Certificate of Analysis. However, this section outlines the general methodologies for key analytical techniques used to verify the identity, purity, and properties of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the chemical purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and water containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Procedure:

    • Prepare a standard solution of this compound in the mobile phase.

    • Inject the solution into the HPLC system.

    • Record the chromatogram and integrate the peak areas.

    • Purity is calculated as the percentage of the main peak area relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

NMR spectroscopy is used to confirm the chemical structure of this compound and to verify the position and extent of deuterium incorporation.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure:

    • Dissolve a small amount of this compound in the deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • The ¹H NMR spectrum is expected to show the absence or significant reduction of the signal corresponding to the methyl group protons, confirming deuterium incorporation. The remaining signals should be consistent with the structure of Tenoxicam.

    • The ¹³C NMR spectrum should show all the expected carbon signals for the Tenoxicam backbone.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of this compound.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

  • Procedure:

    • Introduce a dilute solution of this compound into the mass spectrometer.

    • Acquire the mass spectrum.

    • The spectrum should show a prominent peak corresponding to the molecular ion of this compound ([M+H]⁺ or [M-H]⁻), confirming its molecular weight.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound as a reference standard.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization & Quality Control cluster_final Final Product Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Crystallization) Synthesis->Purification Identity Identity Confirmation (NMR, MS) Purification->Identity Purity Purity Assessment (HPLC) Identity->Purity Properties Physical Property Measurement (Melting Point) Purity->Properties CoA Certificate of Analysis Generation Properties->CoA Packaging Packaging & Storage CoA->Packaging

Caption: General workflow for this compound production.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures. Based on the safety data for Tenoxicam, it is considered toxic if swallowed, in contact with skin, or if inhaled.[14][15][16]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.[2]

  • Handling: Avoid generating dust. Use in a well-ventilated area or under a fume hood.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[16]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[14]

Always refer to the Safety Data Sheet (SDS) provided by the supplier for complete safety information.[2]

References

A Technical Guide to the Mechanism of Action of Tenoxicam-D3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Principle of Isotope Dilution Mass Spectrometry

In quantitative bioanalysis, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving high accuracy and precision is paramount. Biological samples are complex matrices, and variability can be introduced at multiple stages, including sample extraction, handling, and instrument analysis. An internal standard (IS) is a compound of known concentration added to samples to correct for these variations.

The most effective type of internal standard is a stable isotope-labeled (SIL) version of the analyte.[1][2][3][4] Tenoxicam-D3 is the deuterated SIL analog of Tenoxicam, a non-steroidal anti-inflammatory drug (NSAID). Its use is based on the principle of isotope dilution, a gold-standard analytical technique. A SIL-IS is considered the "critical reagent" for robust LC-MS assays because it mimics the analyte's behavior with near-perfect fidelity throughout the entire analytical process.[2]

Mechanism of Action: How this compound Ensures Accurate Quantification

The "mechanism of action" for this compound as an internal standard is not pharmacological but analytical. It relies on its structural and chemical similarity to the analyte, Tenoxicam, combined with a key physical difference: its mass.

  • Chemical and Physical Equivalence: this compound has the same chemical structure as Tenoxicam, except that three hydrogen atoms have been replaced by their stable isotope, deuterium. This minor change does not significantly alter its chemical properties. Consequently, this compound exhibits virtually identical behavior to Tenoxicam during sample preparation and analysis, including:

    • Extraction Recovery: It is lost or recovered at the same rate during protein precipitation, liquid-liquid extraction, or solid-phase extraction.

    • Chromatographic Co-elution: It has the same retention time in a chromatographic system, meaning it elutes from the LC column at the same time as Tenoxicam.[1]

    • Ionization Efficiency: It responds to ionization in the mass spectrometer's source (e.g., electrospray ionization - ESI) in the same manner, making it susceptible to the same matrix effects (ion suppression or enhancement).[2]

  • Mass Differentiation: The three deuterium atoms increase the molecular weight of this compound by approximately three Daltons compared to Tenoxicam. This mass difference is easily resolved by a tandem mass spectrometer. By monitoring unique mass-to-charge (m/z) transitions for both the analyte and the internal standard, the instrument can detect and quantify each compound independently and simultaneously.

By adding a precise amount of this compound to every sample, standard, and quality control sample at the beginning of the workflow, a ratio of the analyte's response to the internal standard's response is established. This ratio is the basis for quantification. Because both compounds are affected proportionally by any procedural variations, this ratio remains constant even if sample is lost or if instrument response fluctuates. This ensures that the final calculated concentration of Tenoxicam is accurate and reliable.

Core Principle and Experimental Workflow Diagrams

The following diagrams illustrate the logical and experimental basis for using this compound as an internal standard.

Principle of Isotope Dilution A Analyte (Tenoxicam) (Unknown Amount) B Analyte Loss A->B Process introduces variability Ratio1 Ratio (Analyte / IS) = X IS_A IS (this compound) (Known Amount) IS_B Proportional IS Loss C Analyte Signal B->C IS_C IS Signal IS_B->IS_C Ratio2 Ratio (Analyte / IS) = X (Ratio is Maintained)

Caption: The constant ratio between analyte and internal standard is maintained.

Bioanalytical Workflow Using this compound Sample 1. Biological Sample Collection (e.g., Plasma, Urine) Spike 2. Spike with this compound (Add known concentration of IS) Sample->Spike Prepare 3. Sample Preparation (e.g., Protein Precipitation) Spike->Prepare Evap 4. Evaporation & Reconstitution Prepare->Evap Inject 5. LC-MS/MS Injection Evap->Inject Separate 6. Chromatographic Separation (Analyte and IS co-elute) Inject->Separate Detect 7. Mass Spectrometric Detection (Separate signals by mass) Separate->Detect Quant 8. Data Processing & Quantification (Calculate Analyte/IS ratio) Detect->Quant

Caption: Experimental workflow for Tenoxicam quantification.

Mass Spectrometric Detection (MRM Mode) Teno Tenoxicam [M+H]⁺ Q1 Quadrupole 1 (Q1) Selects Precursor Ion Teno->Q1 TenoD3 This compound [M+D3+H]⁺ TenoD3->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Transition 1: m/z 338.4 (Tenoxicam) Q1->Q2 Transition 2: m/z 341.4 (this compound) Q3 Quadrupole 3 (Q3) Selects Product Ion Q2->Q3 m/z 121.1 Q2->Q3 m/z 121.1 Detector Detector Q3->Detector Signal 1 Q3->Detector Signal 2

Caption: Differentiating analyte and IS signals via MRM.

Quantitative Data and Properties

The key physical and analytical parameters for Tenoxicam and its deuterated internal standard are summarized below.

ParameterTenoxicamThis compoundReference / Note
Chemical Formula C₁₃H₁₁N₃O₄S₂C₁₃H₈D₃N₃O₄S₂[5]
Monoisotopic Mass 337.02 g/mol 340.04 g/mol Calculated
Ionization Mode ESI PositiveESI PositiveBased on typical oxicam analysis
Precursor Ion (Q1) m/z 338.4 [M+H]⁺m/z 341.4 [M+D₃+H]⁺Representative values
Product Ion (Q3) m/z 121.1m/z 121.1Representative values
MRM Transition 338.4 → 121.1341.4 → 121.1Representative values

Note: Multiple Reaction Monitoring (MRM) transitions are instrument-specific and require optimization. The values presented are representative and illustrate the principle of mass differentiation.

Example Experimental Protocol: Quantification in Human Plasma

This section provides a detailed methodology for a typical bioanalytical assay for Tenoxicam in human plasma using this compound as the internal standard. This protocol is adapted from established methods for oxicam analysis.

5.1. Reagents and Materials

  • Tenoxicam and this compound reference standards

  • Human plasma (with anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Ammonium formate

  • Ultrapure water

5.2. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of this compound working solution (e.g., at 500 ng/mL in methanol) to each tube and vortex briefly. This fixes the internal standard concentration.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 150 µL of mobile phase (e.g., 60:40 Methanol:15 mM Ammonium Formate).

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.

5.3. LC-MS/MS Conditions

ParameterSetting
LC System UHPLC/HPLC System
Column C18 Reverse-Phase Column (e.g., Sunfire C18, 3.5 µm, 2.1 x 100 mm)
Mobile Phase A 15 mM Ammonium Formate in water, pH 3.0 (adjusted with formic acid)
Mobile Phase B Methanol
Gradient/Isocratic Isocratic Elution: 60% Mobile Phase B
Flow Rate 0.25 mL/min
Column Temperature 40°C
Injection Volume 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage Optimized for sensitivity (e.g., 3.5 kV)
Gas Flow/Temp Optimized for desolvation
Detection Mode Multiple Reaction Monitoring (MRM)
Tenoxicam Transition m/z 338.4 → 121.1 (Optimize collision energy)
This compound Transition m/z 341.4 → 121.1 (Optimize collision energy)

5.4. Calibration and Quantification

  • A calibration curve is constructed by preparing blank plasma samples spiked with known concentrations of Tenoxicam (e.g., 0.5 to 200 ng/mL) and a constant concentration of this compound.

  • The peak area ratio (Tenoxicam peak area / this compound peak area) is plotted against the nominal concentration of Tenoxicam.

  • A linear regression model is applied to the calibration curve.

  • The concentration of Tenoxicam in unknown samples is calculated by interpolating their measured peak area ratios from this regression line.

References

An In-Depth Technical Guide to the Synthesis and Purification of Deuterated Tenoxicam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Deuterated Tenoxicam

Tenoxicam is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[1] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[1] Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are of significant interest in pharmaceutical research. This isotopic substitution can alter the pharmacokinetic profile of a drug, often leading to a reduced rate of metabolism and a longer half-life, a phenomenon known as the kinetic isotope effect.

This guide focuses on Tenoxicam-d4, a deuterated analog of Tenoxicam where the four hydrogen atoms on the pyridinyl ring are replaced with deuterium.[2][3]

Synthesis of Deuterated Tenoxicam (Tenoxicam-d4)

The most plausible synthetic strategy for Tenoxicam-d4 involves the use of a deuterated starting material, specifically 2-aminopyridine-d4, in a condensation reaction with the non-deuterated thieno[2,3-e][2][4]thiazine core structure. This approach is favored over direct hydrogen-deuterium exchange on the final Tenoxicam molecule, which can be less specific and lead to a mixture of partially deuterated products.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process: the synthesis of the key intermediate, Methyl 2-Methyl-4-Hydroxy-2H-Thieno[2,3-e]-1,2-Thiazine-3-Carboxylate-1,1-Dioxide, followed by its condensation with 2-aminopyridine-d4.

G cluster_0 Step 1: Synthesis of Thienothiazine Intermediate cluster_1 Step 2: Deuteration Strategy cluster_2 Step 3: Condensation and Final Product Formation Acrylonitrile Acrylonitrile Intermediate_A Intermediate_A Acrylonitrile->Intermediate_A Multi-step reaction Thienothiazine_Intermediate Methyl 2-Methyl-4-Hydroxy-2H-Thieno[2,3-e]- 1,2-Thiazine-3-Carboxylate-1,1-Dioxide Intermediate_A->Thienothiazine_Intermediate Cyclization Crude_Tenoxicam-d4 Crude_Tenoxicam-d4 Thienothiazine_Intermediate->Crude_Tenoxicam-d4 Condensation 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine-d4 2-Aminopyridine-d4 2-Aminopyridine->2-Aminopyridine-d4 Deuteration 2-Aminopyridine-d4->Crude_Tenoxicam-d4 Purified_Tenoxicam-d4 Purified Tenoxicam-d4 Crude_Tenoxicam-d4->Purified_Tenoxicam-d4 Purification

Caption: Proposed synthetic workflow for deuterated Tenoxicam (Tenoxicam-d4).

Experimental Protocols

2.2.1. Synthesis of Methyl 2-Methyl-4-Hydroxy-2H-Thieno[2,3-e]-1,2-Thiazine-3-Carboxylate-1,1-Dioxide

This intermediate can be prepared via a multi-step reaction starting from acrylonitrile.[5] A detailed, step-by-step protocol for this synthesis is described in various patents.[6]

2.2.2. Preparation of 2-Aminopyridine-d4

While 2-aminopyridine-d6 is commercially available, a potential laboratory-scale synthesis involves the hydrogen-deuterium exchange of 2-aminopyridine. One reported method utilizes microwave irradiation of 2-aminopyridine in neutral D₂O.

  • Reactants: 2-aminopyridine, Deuterium Oxide (D₂O).

  • Procedure: A mixture of 2-aminopyridine in D₂O is sealed in a microwave-safe vessel. The mixture is then subjected to microwave irradiation at approximately 190°C for 2 hours.

  • Work-up: After cooling, the solvent is removed under reduced pressure to yield the deuterated product. The efficiency of deuteration would be confirmed by NMR and mass spectrometry.

2.2.3. Condensation to form Tenoxicam-d4

This key step involves the reaction of the thienothiazine intermediate with deuterated 2-aminopyridine. The following is a representative protocol adapted from the synthesis of non-deuterated Tenoxicam.[7][8]

  • Reactants:

    • Methyl 2-Methyl-4-Hydroxy-2H-Thieno[2,3-e]-1,2-Thiazine-3-Carboxylate-1,1-Dioxide

    • 2-Aminopyridine-d4

    • Xylene (solvent)

    • Alkali Carbonate (e.g., Potassium Carbonate)

  • Procedure:

    • In a three-necked flask equipped with a stirrer and reflux condenser, add the thienothiazine intermediate, 2-aminopyridine-d4, and xylene.

    • Add dried and activated alkali carbonate to the mixture.

    • Heat the mixture to reflux (approximately 120-140°C) and maintain with stirring for 10-20 hours.

    • After the reaction is complete, cool the mixture to 0-15°C to allow for crystallization of the crude product.

    • Filter the mixture to collect the crude Tenoxicam-d4.

    • Dry the filter cake.

Purification of Deuterated Tenoxicam

Purification of the crude Tenoxicam-d4 is crucial to remove unreacted starting materials, by-products, and any partially deuterated species. A combination of recrystallization and chromatographic techniques is recommended.

Purification Workflow

G Crude_Tenoxicam-d4 Crude_Tenoxicam-d4 Recrystallization Recrystallization Crude_Tenoxicam-d4->Recrystallization HPLC_Purification Preparative HPLC Recrystallization->HPLC_Purification Characterization Characterization HPLC_Purification->Characterization Purified_Tenoxicam-d4 Purified Tenoxicam-d4 Characterization->Purified_Tenoxicam-d4 Meets Purity Specs

Caption: Purification workflow for deuterated Tenoxicam (Tenoxicam-d4).

Experimental Protocols

3.2.1. Recrystallization

  • Solvent System: A mixture of an alcohol (e.g., methanol or ethanol), water, and an inorganic base (e.g., sodium hydroxide) is used to dissolve the crude product.[8]

  • Procedure:

    • Dissolve the crude Tenoxicam-d4 in the solvent system with heating.

    • Treat the solution with activated carbon to remove colored impurities.

    • Filter the hot solution to remove the activated carbon.

    • Adjust the pH of the filtrate to approximately 3.0 with an acid (e.g., hydrochloric acid) to induce precipitation.

    • Cool the mixture to 0-15°C and allow crystallization to proceed for several hours.

    • Filter the purified crystals and wash with a cold solvent.

    • Dry the crystals under vacuum.

3.2.2. High-Performance Liquid Chromatography (HPLC)

For achieving high purity, preparative reverse-phase HPLC can be employed.

  • Column: A C18 column is typically suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

  • Detection: UV detection at a wavelength of approximately 370 nm.

  • Procedure:

    • Dissolve the recrystallized product in a suitable solvent.

    • Inject the solution onto the preparative HPLC system.

    • Collect the fractions corresponding to the main peak of Tenoxicam-d4.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Quantitative Data for Synthesis of Non-Deuterated Tenoxicam

The following table summarizes representative quantitative data for the synthesis of non-deuterated Tenoxicam, based on published patent literature.

ParameterValueReference
Reactants
Methyl 2-Methyl-4-Hydroxy-2H-Thieno[2,3-e]-1,2-Thiazine-3-Carboxylate-1,1-Dioxide1.0 molar equivalent[7]
2-Aminopyridine1.0 - 1.4 molar equivalents[7]
Alkali Carbonate1.0 - 3.0 molar equivalents[7]
Reaction Conditions
SolventXylene[7]
Temperature120 - 140 °C (Reflux)[7]
Reaction Time10 - 20 hours[7]
Yield
Crude Product Yield≥ 85%[7]
Purified Product Yield76.9% - 88.4%[8][9]
Illustrative Quantitative Data for Synthesis and Purification of Deuterated Tenoxicam (Tenoxicam-d4)

Disclaimer: The following data is illustrative and based on typical yields for analogous reactions and purification methods for isotopically labeled compounds. Actual experimental results may vary.

ParameterIllustrative ValueNotes
Synthesis
Yield of 2-Aminopyridine-d480 - 95%Dependent on deuteration method
Condensation Reaction Yield (Crude Tenoxicam-d4)70 - 85%Potentially slightly lower than non-deuterated due to handling of more expensive reagent
Purification
Recovery from Recrystallization85 - 95%
Recovery from Preparative HPLC70 - 90%
Final Product Purity
Chemical Purity (by HPLC)> 99.5%
Isotopic Purity (by Mass Spectrometry)> 98% d4
Isotopic Enrichment≥ 99 atom % D

Mechanism of Action: COX Inhibition Pathway

Tenoxicam exerts its anti-inflammatory effects by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

G Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX-1 COX-1 Arachidonic_Acid->COX-1 COX-2 COX-2 Arachidonic_Acid->COX-2 Prostaglandins_COX1 Prostaglandins (Physiological) COX-1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammatory) COX-2->Prostaglandins_COX2 Tenoxicam Tenoxicam Tenoxicam->COX-1 Tenoxicam->COX-2

Caption: Mechanism of action of Tenoxicam via inhibition of COX-1 and COX-2 pathways.

References

An In-depth Technical Guide to the Certificate of Analysis and Quality Control Parameters for Tenoxicam-D3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential quality control (QC) parameters detailed in a Certificate of Analysis (CoA) for Tenoxicam-D3. It includes typical specifications, detailed experimental methodologies, and workflow diagrams to support researchers and professionals in the pharmaceutical field. This compound, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Tenoxicam, is primarily used as an internal standard in pharmacokinetic and metabolic studies. Ensuring its identity, purity, and quality is paramount for generating accurate and reproducible scientific data.

Core Quality Control Parameters

A Certificate of Analysis for this compound is a formal document that certifies that the product meets its predetermined specifications. The following table summarizes the critical QC tests and their typical acceptance criteria.

Parameter Test Method Typical Specification Purpose
Appearance Visual InspectionWhite to off-white solid/powder[1]Confirms the physical state and absence of visual contaminants.
Molecular Formula ---C₁₃H₈D₃N₃O₄S₂[2]Defines the elemental composition of the deuterated molecule.
Molecular Weight ---~340.42 g/mol [2]Confirms the mass of the deuterated molecule.
Identity ¹H NMR SpectroscopyConforms to structure[3]Confirms the chemical structure and position of protons.
Mass Spectrometry (MS)Conforms to expected massConfirms the molecular weight and fragmentation pattern.
Infrared (IR) SpectroscopyConforms to reference spectrumConfirms the presence of key functional groups.
Purity (Assay) HPLC-UV≥98%[3]Quantifies the percentage of this compound in the material.
Isotopic Purity Mass Spectrometry / NMR≥98% Deuterium Incorporation[3]Confirms the percentage of molecules correctly labeled with deuterium.
Solubility Visual InspectionSoluble in DMSO, MethanolProvides guidance for sample preparation and handling.
Water Content Karl Fischer Titration≤0.5%Quantifies the amount of water, which can affect stability and accurate weighing.
Residual Solvents GC-HSMeets USP <467> or ICH limitsQuantifies residual solvents from the synthesis process.
Storage Conditions ---Recommended: -20°C[1][2]Ensures the long-term stability and integrity of the compound.

Experimental Protocols and Methodologies

Detailed and validated analytical methods are crucial for accurate quality assessment. The following sections describe typical protocols for the key experiments cited in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the primary method for determining the purity of this compound by separating it from potential impurities.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

  • Column : Reversed-phase C18 column (e.g., Kromasil, 250 mm x 4.6 mm, 5 µm particle size)[4].

  • Mobile Phase : A mixture of an aqueous buffer (e.g., 0.1 M potassium dihydrogen phosphate, pH adjusted to 2.8) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution[5]. A typical ratio is Acetonitrile:Buffer (60:40 v/v)[4].

  • Flow Rate : 1.0 mL/min[4][5].

  • Detection Wavelength : UV detection at approximately 368-381 nm[4][5].

  • Sample Preparation : The this compound standard and test samples are accurately weighed and dissolved in a suitable diluent (e.g., mobile phase or 0.1 N NaOH) to a known concentration (e.g., 5-20 ppm)[4][6].

  • Analysis : The sample is injected into the HPLC system. The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram (Area Percent method).

Mass Spectrometry (MS) for Identity and Isotopic Purity

MS is used to confirm the molecular weight of this compound and to determine the extent of deuterium incorporation.

  • Instrumentation : A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often a Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) instrument[7].

  • Ionization Source : Electrospray Ionization (ESI) in positive mode is common, generating the [M+H]⁺ ion[7].

  • Procedure for Identity : The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 341.4. The fragmentation pattern can also be compared to a reference standard[7].

  • Procedure for Isotopic Purity : The relative intensities of the mass peaks for the unlabeled Tenoxicam (m/z ≈ 338.0) and the deuterated this compound (m/z ≈ 341.4) are compared. The isotopic purity is calculated from the ratio of the D3 species to the sum of all isotopic species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity

¹H NMR confirms the chemical structure by showing the chemical shifts and integrations of the hydrogen atoms. For this compound, the spectrum is compared to that of unlabeled Tenoxicam.

  • Instrumentation : A high-field NMR spectrometer (e.g., 500 MHz)[8].

  • Solvent : A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.

  • Procedure : A ¹H NMR spectrum is acquired. The key confirmation for this compound is the significant reduction or complete absence of the signal corresponding to the N-methyl group (which would appear as a singlet at ~3.59 ppm in CDCl₃ for unlabeled Tenoxicam)[8]. The remaining peaks in the spectrum should match the pattern of the parent compound.

Quality Control Workflow and Data Interrelation

The following diagrams illustrate the logical flow of the quality control process and the relationship between different analytical tests.

QC_Workflow cluster_0 Phase 1: Sample Receipt & Preparation cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Data Review & Disposition Start Raw Material Batch Received Sampling Representative Sampling Start->Sampling SamplePrep Sample Preparation & Distribution Sampling->SamplePrep Identity Identity Tests (NMR, MS, IR) SamplePrep->Identity Purity Purity & Assay (HPLC) SamplePrep->Purity Isotopic Isotopic Purity (MS) SamplePrep->Isotopic PhysChem Physicochemical Tests (Water, Solvents, Appearance) SamplePrep->PhysChem Review Data Review vs. Specification Identity->Review Purity->Review Isotopic->Review PhysChem->Review OOS Out-of-Specification Investigation Review->OOS Fail CoA Certificate of Analysis Generation Review->CoA Pass Release Batch Release CoA->Release

Caption: General workflow for the quality control testing of a this compound batch.

Logical_Relationships cluster_tests Analytical Data cluster_assessment Quality Attributes cluster_final Final Assessment Identity Identity Confirmation (NMR, MS) Struct Correct Structure Identity->Struct Purity Chemical Purity (HPLC >98%) Quant Correct Quantity Purity->Quant Isotopic Isotopic Purity (MS >98% D) Deuteration Correct Deuteration Isotopic->Deuteration Properties Physical Properties (Appearance, Water) Final Fit for Intended Use Properties->Final Struct->Final Quant->Final Deuteration->Final

Caption: Logical relationship of QC tests to the final quality assessment of this compound.

References

A Technical Guide to Tenoxicam-D3: Commercial Availability, Experimental Applications, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tenoxicam-D3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Tenoxicam. This document details its commercial availability, outlines key experimental protocols for investigating its activity, and illustrates the primary signaling pathways influenced by its parent compound, Tenoxicam.

Commercial Suppliers and Availability of this compound

This compound is available from several commercial suppliers, primarily as a research chemical and analytical standard. Its deuteration makes it particularly valuable for use as an internal standard in mass spectrometry-based quantification of Tenoxicam, improving the accuracy and precision of analytical methods. Below is a summary of prominent suppliers and the typical product specifications.

SupplierProduct NameCAS NumberMolecular FormulaPurity/NotesAvailability
MedChemExpressThis compound2140327-41-7C₁₃H₈D₃N₃O₄S₂≥98% (typically by HPLC)In Stock (various quantities)
Simson Pharma LimitedTenoxicam- D32140327-41-7C₁₃H₈D₃N₃O₄S₂Accompanied by Certificate of AnalysisIn Stock
Aquigen Bio SciencesThis compound2140327-41-7C₁₃H₈D₃N₃O₄S₂High-quality reference standardCustom Synthesis/Inquire
HPC StandardsD3-TenoxicamNot specifiedC₁₃H₈D₃N₃O₄S₂Analytical reference materialInquire for pricing and availability
Honeywell FlukaTenoxicam-(methyl-d3)Not specifiedNot specifiedAnalytical standard, reference materialAvailable in specified quantities

Core Mechanism of Action

Tenoxicam, the parent compound of this compound, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] By blocking these enzymes, Tenoxicam prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of Tenoxicam and, by extension, this compound. As this compound is primarily used as an internal standard, the protocols for assessing anti-inflammatory and COX-inhibitory activity are provided for the non-deuterated parent compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is adapted from commercially available COX inhibitor screening kits and published methodologies.[3][4][5][6] It can be used to determine the inhibitory activity of Tenoxicam on both COX-1 and COX-2.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, epinephrine)

  • Tenoxicam (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • Detection system (e.g., ELISA-based prostaglandin E2 quantification kit, or LC-MS/MS for PGE2 detection)[7]

  • 96-well microplate

  • Incubator

Procedure:

  • Prepare the reaction buffer containing the necessary cofactors.

  • Add the purified COX-1 or COX-2 enzyme to each well of a 96-well plate.

  • Add various concentrations of Tenoxicam (or a vehicle control) to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by adding a stopping agent (e.g., a strong acid).

  • Quantify the amount of prostaglandin E2 (PGE2) produced in each well using a suitable detection method.

  • Calculate the percentage of COX inhibition for each concentration of Tenoxicam and determine the IC₅₀ value.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used model to assess the anti-inflammatory properties of compounds.[8][9][10][11][12]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in sterile saline)

  • Tenoxicam suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer or a digital caliper

  • Animal handling equipment

Procedure:

  • Acclimatize the animals to the laboratory conditions for at least one week.

  • Fast the animals overnight before the experiment with free access to water.

  • Divide the animals into groups (e.g., control, vehicle, Tenoxicam-treated at different doses, and a positive control like indomethacin).

  • Administer Tenoxicam or the vehicle orally or intraperitoneally.

  • After a specific period (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness using a plethysmometer or caliper at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan).

  • Calculate the percentage of edema inhibition for each group compared to the control group.

Signaling Pathways

Tenoxicam, as an oxicam, is known to influence key signaling pathways involved in inflammation and cellular processes. The following diagrams illustrate these pathways.

Cyclooxygenase (COX) Pathway and Prostaglandin Synthesis

This diagram illustrates the primary mechanism of action of Tenoxicam.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins (PGE2, etc.) COX1_COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Tenoxicam Tenoxicam Tenoxicam->COX1_COX2

Tenoxicam inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
NF-κB Signaling Pathway in Inflammation

Studies on oxicams suggest they can modulate the NF-κB pathway, a critical regulator of inflammatory gene expression.[13]

Oxicams may inhibit the NF-κB signaling pathway, reducing inflammatory gene expression.
MAPK Signaling Pathway in Inflammation

The MAPK signaling cascade is another crucial pathway in the inflammatory response that can be influenced by NSAIDs.[13][14][15][16]

MAPK_Pathway cluster_cellular_response Cellular Response MAPKKK MAPKKK (e.g., MEKK, TAK1) MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) MAPK->Transcription_Factors Activation Inflammatory_Mediators Inflammatory Mediators (e.g., Cytokines, Chemokines) Transcription_Factors->Inflammatory_Mediators Gene Expression Stress_Stimuli Cellular Stress / Inflammatory Cytokines Stress_Stimuli->MAPKKK Tenoxicam Tenoxicam (Oxicams) Tenoxicam->MAPKKK Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligands Death Ligands (e.g., TNF-α, FasL) Death_Receptors Death Receptors Death_Ligands->Death_Receptors DISC DISC Formation Death_Receptors->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Executioner Caspases (Caspase-3, -6, -7) Caspase8->Caspase3 Cellular_Stress Cellular Stress (e.g., DNA Damage) Bcl2_Family Bcl-2 Family (Bax/Bak activation) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Tenoxicam_Potential Potential Modulation by Tenoxicam? Tenoxicam_Potential->Caspase8 Tenoxicam_Potential->Bcl2_Family

References

Safeguarding Research: A Technical Guide to the Safe Handling, Storage, and Disposal of Tenoxicam-D3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety, handling, and storage protocols for Tenoxicam-D3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Tenoxicam. Adherence to these guidelines is critical to ensure the safety of laboratory personnel, maintain the integrity of the compound, and promote a secure research environment. This compound, like its parent compound, is utilized in various research and development applications, including analytical method development and quality control.[1]

Compound Identification and Hazard Summary

This compound is the deuterated form of Tenoxicam, a thienothiazine derivative used for its analgesic and anti-inflammatory properties.[2] While specific toxicity data for this compound is limited, the safety profile is extrapolated from Tenoxicam. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[3][4]

Table 1: Chemical and Safety Information for this compound

ParameterInformation
Chemical Name 4-hydroxy-2-(methyl-d3)-N-(pyridin-2-yl)-2H-thieno[2,3-e][1][5]thiazine-3-carboxamide 1,1-dioxide[1]
CAS Number 2140327-41-7[1]
Molecular Formula C13H8D3N3O4S2[1]
Molecular Weight 340.4 g/mol [1]
Hazard Statements Toxic if swallowed (H301), Toxic in contact with skin (H311), Toxic if inhaled (H331)[3][4]
Signal Word Danger[3]
GHS Hazard Pictograms GHS06 (Skull and crossbones)[3][4]

Personal Protective Equipment (PPE) and Engineering Controls

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure risk. Engineering controls should be in place to provide a primary line of defense.

Table 2: Recommended Personal Protective Equipment and Engineering Controls

Control TypeRecommendation
Engineering Controls Work should be conducted in a well-ventilated area, preferably within a chemical fume hood or an exhaust booth with an integrated air filter.[3]
Eye Protection Safety goggles or glasses should be worn.[1][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required.[3][6]
Skin and Body Protection A lab coat or other protective clothing must be worn.[1][3]
Respiratory Protection For operations that may generate dust or aerosols, a self-contained breathing apparatus or a respirator with an appropriate filter is necessary.[3][6]

Handling and Experimental Protocols

Proper handling techniques are crucial to prevent accidental exposure and contamination.

General Handling Workflow:

The following diagram outlines a standard workflow for handling this compound in a laboratory setting.

G A Preparation: - Review SDS - Don appropriate PPE B Weighing and Aliquoting: - Use ventilated enclosure - Handle with care to avoid dust A->B C Solution Preparation: - Select appropriate solvent - Prepare stock solutions B->C D Experimentation: - Follow established protocols - Avoid direct contact C->D E Decontamination and Waste Disposal: - Clean work surfaces - Dispose of waste according to regulations D->E F Post-Handling: - Remove and dispose of PPE correctly - Wash hands thoroughly E->F

Figure 1: General Workflow for Handling this compound

Key Handling Precautions:

  • Always read the Safety Data Sheet (SDS) before use.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Prevent the formation of dust and aerosols.

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in areas where the compound is handled.[3]

Storage and Stability

Proper storage is essential to maintain the stability and integrity of this compound.

Table 3: Storage and Stability Guidelines for this compound

FormStorage TemperatureStorage ConditionsStability
Solid 15°C to 30°C (Room Temperature)[7][8]Store in a well-ventilated place.[3] Keep container tightly closed. Protect from light.[9]Stable under recommended storage conditions.
Stock Solution -20°CAliquot to prevent repeated freeze-thaw cycles.1 year[5]
Stock Solution -80°CAliquot to prevent repeated freeze-thaw cycles.2 years[5]

For in vivo experiments, it is recommended to prepare working solutions fresh on the same day of use.[5]

Incident Response and First Aid

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Incident Response Pathway:

The following diagram illustrates the decision-making process for responding to a this compound related incident.

G Start Incident Occurs ExposureType Type of Exposure? Start->ExposureType Spill Spill or Release ExposureType->Spill Spill Inhalation Inhalation ExposureType->Inhalation Inhalation SkinContact Skin Contact ExposureType->SkinContact Skin EyeContact Eye Contact ExposureType->EyeContact Eye Ingestion Ingestion ExposureType->Ingestion Ingestion Action_Spill Evacuate area if necessary. Provide adequate ventilation. Absorb with inert material and collect for disposal. Spill->Action_Spill Action_Inhalation Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. Inhalation->Action_Inhalation Action_Skin Immediately remove contaminated clothing. Wash skin with plenty of water. SkinContact->Action_Skin Action_Eye Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice. EyeContact->Action_Eye Action_Ingestion Rinse mouth. Seek immediate medical attention. Ingestion->Action_Ingestion End Report Incident Action_Spill->End Action_Inhalation->End Action_Skin->End Action_Eye->End Action_Ingestion->End

Figure 2: Incident Response Pathway for this compound

Table 4: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][6]
Skin Contact Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[1][6]
Eye Contact Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[6]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical assistance.[3][6]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

This technical guide is intended to provide a framework for the safe handling and use of this compound in a research setting. It is imperative that all personnel are thoroughly trained on these procedures and have access to the most current Safety Data Sheet. A proactive approach to safety is paramount in mitigating risks and ensuring a secure research environment.

References

Pharmacokinetic properties of Tenoxicam and the role of Tenoxicam-D3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenoxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, recognized for its analgesic and antipyretic properties. It is primarily utilized in the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis. The therapeutic efficacy and safety profile of any drug are intrinsically linked to its pharmacokinetic properties. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of tenoxicam. Furthermore, it elucidates the critical role of its deuterated analog, Tenoxicam-D3, in the bioanalytical methods essential for pharmacokinetic research.

Pharmacokinetic Properties of Tenoxicam

Tenoxicam exhibits a pharmacokinetic profile characterized by complete absorption, high plasma protein binding, a long elimination half-life, and metabolism into inactive metabolites. These properties contribute to its suitability for once-daily dosing.

Absorption

Following oral administration, tenoxicam is rapidly and completely absorbed, with a bioavailability of approximately 100%.[1][2] Peak plasma concentrations (Cmax) are typically reached within 0.5 to 2 hours after ingestion of a 20 mg tablet in healthy volunteers.[3] While the presence of food may delay the rate of absorption, it does not significantly affect the overall extent of bioavailability.[4]

Distribution

Tenoxicam is extensively bound to plasma proteins, primarily albumin, with a binding percentage exceeding 99%.[1][3] This high degree of protein binding results in a small apparent volume of distribution (Vd), generally ranging from 0.15 to 0.2 L/kg, indicating that the drug is largely confined to the vascular compartment.[1] Tenoxicam penetrates into the synovial fluid, a key site of action for its anti-inflammatory effects in arthritic conditions. However, peak concentrations in the synovial fluid are lower than in plasma and are achieved at a later time point.[5]

Metabolism

Tenoxicam is extensively metabolized in the liver, primarily through oxidation by the cytochrome P450 enzyme CYP2C9.[6][7] The major metabolite is the pharmacologically inactive 5'-hydroxy-tenoxicam.[6][8] This metabolite is subsequently conjugated and excreted. The metabolism of tenoxicam is a critical step in its elimination from the body.

Tenoxicam_Metabolism Tenoxicam Tenoxicam (Active) Metabolism Hepatic Metabolism (CYP2C9) Tenoxicam->Metabolism Metabolite 5'-Hydroxy-tenoxicam (Inactive) Metabolism->Metabolite Excretion Excretion Metabolite->Excretion

Caption: Metabolic pathway of Tenoxicam.

Excretion

The elimination of tenoxicam occurs primarily through the excretion of its inactive metabolites. Approximately two-thirds of the administered dose is excreted in the urine, mainly as the 5'-hydroxy metabolite, while the remainder is eliminated in the feces via bile.[1][4] Less than 1% of the dose is excreted as unchanged drug in the urine.[4] Tenoxicam has a long elimination half-life, with a median of about 72 hours in healthy individuals, which supports a once-daily dosing regimen.[3][9]

Quantitative Pharmacokinetic Parameters of Tenoxicam

The following tables summarize the key pharmacokinetic parameters of tenoxicam reported in healthy adult subjects.

Table 1: Single Dose Pharmacokinetic Parameters of Tenoxicam (20 mg Oral Dose)

ParameterValueReference
Tmax (hours) 0.5 - 2[3]
Cmax (µg/mL) 1.7 - 3.6[3]
Half-life (t½) (hours) 42 - 100 (median 72)[3]
Volume of Distribution (Vd) (L/kg) 0.15[1]
Plasma Clearance (CL) (mL/min) 1.3 - 4.2[3]
Protein Binding (%) > 99[1][3]

Table 2: Pharmacokinetic Parameters in Special Populations

PopulationParameterObservationReference
Elderly Half-life, Cmax, AccumulationSimilar to young healthy volunteers. No significant accumulation.
Renal Impairment Half-life, ClearanceNo significant alteration in half-life or clearance. Dosage adjustment may not be necessary.

The Role of this compound in Bioanalysis

The Principle of Isotope Dilution Mass Spectrometry

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial for accurate and precise quantification. A stable isotopically labeled (SIL) internal standard, such as this compound, is considered the gold standard. This compound has the same chemical structure as tenoxicam, but three of its hydrogen atoms are replaced with deuterium. This results in a molecule with nearly identical physicochemical properties to the analyte but with a different molecular weight, allowing it to be distinguished by the mass spectrometer.

The SIL internal standard is added at a known concentration to the biological samples at the beginning of the sample preparation process. It experiences the same processing and potential for loss as the analyte during extraction, chromatography, and ionization. By measuring the ratio of the analyte's signal to the internal standard's signal, any variability in the analytical process can be compensated for, leading to highly reliable results.

Experimental Protocols: Quantification of Tenoxicam in Human Plasma

The following is a representative, detailed protocol for the quantification of tenoxicam in human plasma using a validated LC-MS/MS method with this compound as the internal standard. This protocol is a composite of best practices described in the literature for the analysis of NSAIDs.

Materials and Reagents
  • Tenoxicam reference standard

  • This compound (internal standard)

  • HPLC-grade acetonitrile and methanol

  • Formic acid

  • Ultrapure water

  • Human plasma (with anticoagulant)

Sample Preparation: Protein Precipitation
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a clean microcentrifuge tube, add 100 µL of plasma.

  • Add 20 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol) to each plasma sample, except for the blank samples.

  • Vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to ensure complete dissolution.

  • The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 10% B to 90% B over 3 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Table 3: MRM Transitions for Tenoxicam and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Tenoxicam 338.0121.0
This compound 341.0121.0

Note: The specific precursor and product ions should be optimized for the instrument being used.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add this compound (Internal Standard) Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate & Reconstitute Supernatant->Evaporate Injection Inject into LC-MS/MS Evaporate->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Mass_Spec Mass Spectrometric Detection (MRM Mode) Chromatography->Mass_Spec Data_Analysis Data Analysis (Analyte/IS Ratio) Mass_Spec->Data_Analysis

Caption: Bioanalytical workflow for Tenoxicam.

Conclusion

Tenoxicam possesses a favorable pharmacokinetic profile for the management of chronic inflammatory conditions, highlighted by its long half-life that allows for once-daily administration. The understanding of its ADME properties is fundamental for its safe and effective clinical use. The development and validation of robust bioanalytical methods, such as LC-MS/MS with the use of a stable isotopically labeled internal standard like this compound, are indispensable for the accurate characterization of its pharmacokinetics in various populations and clinical scenarios. This technical guide provides a comprehensive foundation for researchers and drug development professionals working with tenoxicam.

References

Methodological & Application

Application Note: High-Throughput Quantification of Tenoxicam in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tenoxicam in human plasma. The method utilizes Tenoxicam-D3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A streamlined protein precipitation procedure is employed for sample preparation, enabling high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of Tenoxicam.

Introduction

Tenoxicam is a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, widely used for its analgesic and anti-inflammatory properties in the management of conditions such as rheumatoid arthritis and osteoarthritis. Accurate and reliable quantification of Tenoxicam in biological matrices is crucial for pharmacokinetic and bioequivalence studies. While various analytical methods, including HPLC-UV, have been developed, LC-MS/MS offers superior sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis as it effectively compensates for matrix effects and variations in sample processing and instrument response. This application note presents a fully detailed protocol for the development and validation of an LC-MS/MS method for Tenoxicam in human plasma, utilizing this compound as the internal standard.

Experimental

Materials and Reagents
  • Tenoxicam reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • HPLC-grade methanol and acetonitrile

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free, sourced from an accredited biobank)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Tenoxicam and this compound by dissolving the accurately weighed standards in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Tenoxicam by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

  • Calibration Standards and Quality Control Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation Protocol: Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Add 100 µL of plasma sample, calibration standard, or QC to the respective tubes.

  • Add 300 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each tube.

  • Vortex each tube for 30 seconds to precipitate the plasma proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method Parameters

Liquid Chromatography (LC) Parameters

ParameterValue
Column C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
5.0

Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Tenoxicam 338.0121.13025
338.094.13035
This compound 341.0121.13025

Disclaimer: The MRM transitions and instrument parameters provided are based on the chemical structure of Tenoxicam and typical fragmentation patterns for similar compounds. These should be optimized on the specific instrument being used.

Results and Discussion

Method Validation

The developed LC-MS/MS method was validated according to international guidelines for bioanalytical method validation. The validation assessed linearity, sensitivity, precision, accuracy, recovery, and stability.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for Tenoxicam in human plasma. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio of >10.

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
Low 34.2-2.55.1-1.8
Medium 1503.11.23.90.9
High 8002.50.83.20.5

Recovery

The extraction recovery of Tenoxicam and the internal standard was determined at three QC levels. The recovery was consistent and reproducible across the concentration range.

QC LevelConcentration (ng/mL)Tenoxicam Recovery (%)This compound Recovery (%)
Low 392.594.1
Medium 15094.893.5
High 80093.192.9

Stability

The stability of Tenoxicam in human plasma was assessed under various conditions, including bench-top stability, freeze-thaw cycles, and long-term storage at -80°C. Tenoxicam was found to be stable under all tested conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 100 µL Plasma Sample add_is Add 300 µL IS (this compound in ACN) plasma->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer 200 µL Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection lc_separation C18 Reversed-Phase Separation injection->lc_separation ms_detection ESI+ MRM Detection lc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of Tenoxicam.

cox_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox Cyclooxygenase (COX-1 & COX-2) arachidonic_acid->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGD2, etc.) pgh2->prostaglandins thromboxanes Thromboxanes (TXA2) pgh2->thromboxanes inflammation Inflammation, Pain, Fever prostaglandins->inflammation thromboxanes->inflammation Platelet Aggregation tenoxicam Tenoxicam tenoxicam->inhibition

Caption: Mechanism of action of Tenoxicam via inhibition of the Cyclooxygenase (COX) pathway.

Conclusion

The LC-MS/MS method described in this application note provides a rapid, sensitive, and reliable means for the quantification of Tenoxicam in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for demanding bioanalytical applications in clinical and research settings. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, which is essential for studies involving a large number of samples.

Application Notes and Protocols for Bioanalytical Assays of Tenoxicam using Tenoxicam-D3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenoxicam is a non-steroidal anti-inflammatory drug (NSAID) used in the management of pain and inflammation. Accurate and reliable quantification of tenoxicam in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Tenoxicam-D3, is best practice for mass spectrometry-based bioanalysis.[1][2] A suitable internal standard is essential for controlling variability in extraction, injection into the analytical instrument, and ionization.[1] Deuterated internal standards are often preferred due to the abundance of hydrogen in organic molecules.[1]

This document provides detailed application notes and protocols for the three most common sample preparation techniques employed in the bioanalysis of tenoxicam: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Sample Preparation Techniques: Overview and Comparison

The choice of sample preparation technique is critical for developing a robust bioanalytical method. The primary goals are to remove interfering endogenous components from the biological matrix (e.g., proteins, phospholipids), concentrate the analyte of interest, and transfer it into a solvent compatible with the analytical instrument, typically a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Technique Principle Advantages Disadvantages Typical Recovery Throughput
Protein Precipitation (PPT) Addition of an organic solvent or acid to denature and precipitate proteins.[3]Simple, fast, and inexpensive.[4]Less clean extract, potential for ion suppression (matrix effects).[3]Variable, generally lower than LLE and SPE.High
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (aqueous and organic).[4]Cleaner extracts than PPT, good recovery.[5]Can be labor-intensive, requires solvent evaporation and reconstitution, may be difficult to automate.[4]78-99%[6][7]Medium
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and eluted with a specific solvent.[8]Cleanest extracts, high recovery and concentration factor, amenable to automation.[9]More expensive, requires method development to select the appropriate sorbent and solvents.>90% (typical for optimized methods)High (with automation)

Experimental Protocols

Protein Precipitation (PPT)

This protocol is a general procedure for the precipitation of proteins from plasma samples using acetonitrile.[10]

Materials:

  • Plasma samples containing tenoxicam

  • This compound internal standard (IS) working solution

  • Acetonitrile (ACN), HPLC grade, chilled at -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge capable of >10,000 x g

  • Pipettes and tips

Protocol:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of this compound IS working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.[3]

Liquid-Liquid Extraction (LLE)

This protocol is based on the extraction of tenoxicam from acidified plasma using an organic solvent.[6][7]

Materials:

  • Plasma samples containing tenoxicam

  • This compound internal standard (IS) working solution

  • Acidifying agent (e.g., 1 M HCl or formic acid)

  • Extraction solvent (e.g., ethyl acetate[6] or dichloromethane[7])

  • Microcentrifuge tubes (2.0 mL)

  • Vortex mixer

  • Microcentrifuge

  • Solvent evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Protocol:

  • Pipette 100 µL of plasma sample into a 2.0 mL microcentrifuge tube.

  • Add 10 µL of this compound IS working solution and vortex briefly.

  • Acidify the plasma sample by adding 10 µL of 1 M HCl to adjust the pH.

  • Add 1 mL of ethyl acetate to the tube.

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

This protocol describes a general procedure for reversed-phase SPE, which is suitable for the extraction of tenoxicam from plasma.

Materials:

  • Plasma samples containing tenoxicam

  • This compound internal standard (IS) working solution

  • SPE cartridges (e.g., polymeric reversed-phase, C18)

  • SPE manifold

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol or acetonitrile)

  • Solvent evaporator

  • Reconstitution solvent

Protocol:

  • Sample Pre-treatment:

    • Pipette 200 µL of plasma sample into a clean tube.

    • Add 20 µL of this compound IS working solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step ensures the analyte is in the correct ionization state for retention.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the manifold.

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (e.g., 1 mL/min).

  • Washing:

    • Pass 1 mL of 5% methanol in water through the cartridge to remove interfering substances.

    • Dry the sorbent under vacuum for 1-2 minutes.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the analyte and internal standard by passing 1 mL of methanol through the cartridge.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex and inject into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes key quantitative parameters reported in the literature for bioanalytical methods of tenoxicam and related compounds.

Parameter Protein Precipitation Liquid-Liquid Extraction Solid-Phase Extraction Reference
Analyte(s) TenoxicamTenoxicam, Piroxicam, MeloxicamMeloxicam[10],[6][7],[11]
Matrix PlasmaHuman PlasmaHuman Plasma[10],[6][7],[11]
Internal Standard -IsoxicamTenoxicam[6],[11]
Recovery (%) Not specified78.3 - 87.1 (Tenoxicam)[6], 98.99 (Tenoxicam)[7]95.9 (Meloxicam)[6][7][11]
Lower Limit of Quantification (LLOQ) 0.325 µg/mL0.50 ng/mL[6], 5 ng/mL[7]0.02 µg/mL[6][7][10][11]
Linear Range 0.325 - 20 µg/mL0.50 - 200 ng/mLNot specified[6][10]

Visualized Workflows (Graphviz)

PPT_Workflow plasma Plasma Sample (100 µL) add_is Add this compound IS plasma->add_is add_acn Add Cold Acetonitrile (300 µL) add_is->add_acn vortex1 Vortex (1 min) add_acn->vortex1 centrifuge Centrifuge (14,000 x g, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis Inject for LC-MS/MS Analysis supernatant->analysis

Caption: Protein Precipitation (PPT) Workflow.

LLE_Workflow plasma Plasma Sample (100 µL) add_is Add this compound IS plasma->add_is acidify Acidify Sample add_is->acidify add_solvent Add Ethyl Acetate (1 mL) acidify->add_solvent vortex Vortex (5 min) add_solvent->vortex centrifuge Centrifuge (4,000 x g, 10 min) vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject for LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow.

SPE_Workflow pretreatment Sample Pre-treatment (Add IS, Acidify) load Load Sample pretreatment->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash Cartridge (5% Methanol) load->wash elute Elute Analytes (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject for LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction (SPE) Workflow.

References

The Role of Tenoxicam-D3 in Advancing Pharmacokinetic and Bioavailability Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – The use of Tenoxicam-D3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Tenoxicam, is becoming increasingly pivotal in the precise evaluation of pharmacokinetic (PK) and bioavailability parameters in clinical and preclinical research. This stable isotope-labeled internal standard offers significant advantages in bioanalytical testing, ensuring the accuracy and reliability of data essential for drug development and regulatory submissions.

This compound serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its chemical properties are nearly identical to those of Tenoxicam, yet it is distinguishable by its mass. This allows for the correction of variability during sample preparation and analysis, leading to more accurate quantification of Tenoxicam in biological matrices such as plasma and serum. The use of deuterated internal standards is highly recommended by regulatory agencies for bioanalytical method validation.

This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic and bioavailability studies, targeted at researchers, scientists, and drug development professionals.

Data Presentation: Comparative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of Tenoxicam from bioequivalence studies comparing different oral formulations. These studies highlight the typical values observed for Cmax (maximum plasma concentration), AUC (area under the plasma concentration-time curve), tmax (time to reach Cmax), and t½ (elimination half-life). While these specific studies may not have used this compound, the data is representative of what would be accurately measured using a validated LC-MS/MS method with a deuterated internal standard.

Table 1: Pharmacokinetic Parameters of Tenoxicam 20 mg Tablets (Test vs. Reference)

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (µg/mL) 2.95 ± 0.502.82 ± 0.48
AUC0-t (µg·h/mL) 209.70 ± 32.43200.65 ± 18.57
AUC0-∞ (µg·h/mL) 228.45 ± 36.07218.11 ± 21.34
tmax (h) 2.75 ± 1.072.75 ± 1.11
t½ (h) 69.68 ± 12.5668.75 ± 13.39

Data sourced from a bioequivalence study comparing two 20 mg Tenoxicam tablets.[1]

Table 2: Bioavailability Comparison of Different Tenoxicam Formulations

FormulationCmax (mg/L) (Mean ± SD)tmax (h) (Range)t½ (h) (Mean)Relative Bioavailability (%)
Commercial Tablet 2.8 ± 0.550.5 - 4.077100 (Reference)
Effervescent Tablet 2.7 ± 0.410.5 - 3.07396
Instant Milk Drink 2.5 ± 0.410.5 - 3.07796

Data from a study comparing the bioavailability of different oral formulations of Tenoxicam.[2]

Experimental Protocols

Bioequivalence Study Protocol

A typical bioequivalence study for Tenoxicam involves a randomized, two-way crossover design.

  • Study Design: Healthy volunteers are randomly assigned to receive a single oral dose of either the test or reference Tenoxicam formulation (e.g., 20 mg tablet). After a washout period of at least 5 weeks, subjects receive the alternate formulation.[2]

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, and 144 hours).

  • Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen at -20°C or below until analysis.

cluster_study_design Bioequivalence Study Design A Screening of Healthy Volunteers B Randomization A->B C Period 1: Administration of Test or Reference Formulation B->C D Serial Blood Sampling C->D E Washout Period D->E F Period 2: Administration of Crossover Formulation E->F G Serial Blood Sampling F->G H Bioanalysis of Plasma Samples G->H

Bioequivalence Study Workflow
Bioanalytical Method: LC-MS/MS for Tenoxicam in Human Plasma

This protocol describes a sensitive and selective method for the quantification of Tenoxicam in human plasma using this compound as an internal standard.

a. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples at room temperature.

  • To 200 µL of plasma in a microcentrifuge tube, add 50 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Vortex for 30 seconds.

  • Add 600 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

cluster_sample_prep Sample Preparation Workflow P1 Plasma Sample (200 µL) P2 Add this compound (Internal Standard) P1->P2 P3 Protein Precipitation with Acetonitrile P2->P3 P4 Vortex and Centrifuge P3->P4 P5 Evaporate Supernatant P4->P5 P6 Reconstitute in Mobile Phase P5->P6 P7 Inject into LC-MS/MS P6->P7

Plasma Sample Preparation

b. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid (e.g., 70:30 v/v).

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Tenoxicam: Precursor ion (Q1) m/z 338.1 → Product ion (Q3) m/z 121.1

    • This compound: Precursor ion (Q1) m/z 341.1 → Product ion (Q3) m/z 121.1

Table 3: LC-MS/MS Instrument Parameters

ParameterSetting
Ion Source Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas 20 psi
Collision Gas 8 psi
IonSpray Voltage 5500 V
Temperature 500 °C
Declustering Potential (DP) 60 V
Entrance Potential (EP) 10 V
Collision Energy (CE) 35 eV
Collision Cell Exit Potential (CXP) 10 V

c. Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Validation parameters include:

  • Selectivity and Specificity: No significant interference at the retention times of Tenoxicam and this compound from endogenous plasma components.

  • Linearity: The calibration curve should be linear over the expected concentration range in plasma (e.g., 10 to 5000 ng/mL).

  • Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the lower limit of quantification).

  • Recovery: Consistent and reproducible extraction recovery of Tenoxicam and this compound from plasma.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.

  • Stability: Stability of Tenoxicam in plasma under various storage and handling conditions (freeze-thaw, short-term, and long-term).

G cluster_validation Bioanalytical Method Validation V1 Selectivity & Specificity V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 Recovery V3->V4 V5 Matrix Effect V4->V5 V6 Stability V5->V6

Method Validation Parameters

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioanalysis is crucial for obtaining high-quality data in pharmacokinetic and bioavailability studies. The detailed protocols and application notes provided herein offer a robust framework for researchers and drug development professionals to accurately and reliably quantify Tenoxicam in biological matrices, thereby supporting the development of safe and effective drug products.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Tenoxicam

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tenoxicam is a non-steroidal anti-inflammatory drug (NSAID) used to manage pain and inflammation in musculoskeletal and joint disorders.[1][2] Accurate and reliable quantification of Tenoxicam in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and bioequivalence assessment. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Tenoxicam.

Principle

The method employs a C18 stationary phase and an isocratic mobile phase to achieve efficient separation of Tenoxicam from potential interfering substances. Detection is performed using a UV detector at a wavelength where Tenoxicam exhibits significant absorbance. The concentration of Tenoxicam in a sample is determined by comparing its peak area to that of a standard of known concentration.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the recommended chromatographic conditions, which have been compiled from several validated methods.[1][2][3][4]

ParameterRecommended Conditions
HPLC Column Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent[1]
Mobile Phase Acetonitrile : 0.1 M Potassium Dihydrogen Phosphate Buffer (60:40 v/v), pH adjusted to 2.8 with Orthophosphoric Acid[3][4]
Flow Rate 1.0 mL/min[1][3][4]
Injection Volume 20 µL
Detection Wavelength 368 nm[1]
Column Temperature Ambient (25 ± 2°C)[5]
Run Time Approximately 5-10 minutes[3][4][6]

2. Reagent and Standard Preparation

  • Mobile Phase Preparation: Prepare a 0.1 M solution of potassium dihydrogen phosphate in HPLC grade water. Mix with acetonitrile in a 60:40 (v/v) ratio. Adjust the pH of the mixture to 2.8 using diluted orthophosphoric acid.[5] Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication before use.[5]

  • Standard Stock Solution (200 µg/mL): Accurately weigh approximately 20 mg of Tenoxicam working standard and transfer it to a 100 mL volumetric flask. Add a suitable solvent (e.g., 0.1 N NaOH or mobile phase) to dissolve the standard completely, and then dilute to the mark with the same solvent.[1][5]

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1-20 µg/mL).[1][3]

3. Sample Preparation

  • Pharmaceutical Formulations (Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose of Tenoxicam and transfer it to a suitable volumetric flask.

    • Add a portion of the diluent (mobile phase or a suitable solvent), sonicate to ensure complete dissolution, and then dilute to the mark.

    • Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.[5]

  • Biological Matrices (Plasma):

    • To a known volume of plasma, add a protein precipitating agent like acetonitrile.[3][4]

    • Vortex the mixture to ensure thorough mixing and precipitation of plasma proteins.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Carefully collect the supernatant and inject it directly into the HPLC system.[3][4]

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[5] The following table summarizes typical validation parameters.

Validation ParameterTypical Results
Linearity Range 1 - 20 µg/mL[1][3]
Correlation Coefficient (r²) > 0.999[1]
Accuracy (% Recovery) 98.00 - 102.00%[1]
Precision (% RSD) < 2%[1]
Limit of Detection (LOD) 0.25 - 0.35 µg/mL[2]
Limit of Quantification (LOQ) 0.325 - 1.20 µg/mL[2][3][4]
Retention Time Approximately 2.9 - 4.29 min[1][3][4]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of the Tenoxicam HPLC analysis and the relationship between the key experimental stages.

Tenoxicam_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System (Pump, Injector, Column) Mobile_Phase->HPLC_System Standard_Sol Standard Solution Preparation Standard_Sol->HPLC_System Injection Sample_Sol Sample Solution Preparation Sample_Sol->HPLC_System Injection UV_Detector UV Detector HPLC_System->UV_Detector Elution Chromatogram Chromatogram Acquisition UV_Detector->Chromatogram Data_Analysis Data Analysis (Peak Integration, Quantification) Chromatogram->Data_Analysis Report Final Report Data_Analysis->Report

Caption: Experimental workflow for Tenoxicam HPLC analysis.

Logical_Relationships Reagents Reagents & Standards SamplePrep Sample Preparation Reagents->SamplePrep Instrumentation Instrumentation Setup DataAcquisition Data Acquisition Instrumentation->DataAcquisition SamplePrep->DataAcquisition MethodValidation Method Validation Quantification Quantification MethodValidation->Quantification DataAcquisition->Quantification FinalResult Final Result Quantification->FinalResult

Caption: Logical relationships in the HPLC method.

References

Application Notes and Protocols for the Preparation of Calibration Standards and Quality Controls with Tenoxicam-D3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed methodology for the preparation of calibration standards and quality control (QC) samples of Tenoxicam using its deuterated analog, Tenoxicam-D3, as an internal standard (IS). These standards and QCs are essential for the quantitative analysis of Tenoxicam in biological matrices, such as human plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalysis, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for variability and improving the accuracy and precision of the method.[1][2][3][4]

The protocols outlined below are designed to be a comprehensive guide for researchers in drug development and clinical pharmacology. The concentration ranges for the calibration curve and quality control samples have been selected based on the pharmacokinetic profile of Tenoxicam, ensuring they cover clinically relevant concentrations observed after therapeutic doses.[5][6][7][8][9]

Materials and Reagents

  • Tenoxicam (Reference Standard, purity ≥98%)

  • This compound (Internal Standard, purity ≥98%, isotopic enrichment ≥99%)

  • Human plasma (with K2-EDTA as anticoagulant)

  • Methanol (LC-MS grade)

  • Dimethyl sulfoxide (DMSO, analytical grade)

  • Acetonitrile (LC-MS grade)

  • Deionized water (18 MΩ·cm)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

Experimental Protocols

Preparation of Stock Solutions

1.1. Tenoxicam Primary Stock Solution (1 mg/mL)

  • Accurately weigh approximately 10 mg of Tenoxicam reference standard into a 10 mL Class A volumetric flask.

  • Dissolve the powder in a minimal amount of DMSO (e.g., 1-2 mL).

  • Once fully dissolved, bring the flask to volume with methanol.

  • Cap the flask and vortex thoroughly to ensure a homogenous solution.

  • Store the stock solution at -20°C in a tightly sealed container, protected from light. This solution is expected to be stable for at least one year under these conditions.

1.2. This compound Internal Standard Primary Stock Solution (1 mg/mL)

  • Accurately weigh approximately 1 mg of this compound into a 1 mL Class A volumetric flask.

  • Dissolve the powder in methanol.

  • Cap the flask and vortex thoroughly.

  • Store the stock solution at -20°C in a tightly sealed container.

Preparation of Working Solutions

2.1. Tenoxicam Working Solutions for Calibration Standards and Quality Controls

Prepare a series of working solutions by serially diluting the Tenoxicam primary stock solution with a 50:50 (v/v) mixture of methanol and deionized water.

2.2. This compound Internal Standard Working Solution (100 ng/mL)

  • Pipette 10 µL of the 1 mg/mL this compound primary stock solution into a 100 mL Class A volumetric flask.

  • Bring the flask to volume with a 50:50 (v/v) mixture of methanol and deionized water.

  • Vortex thoroughly to ensure homogeneity.

  • This working solution will be used to spike all calibration standards, quality controls, and unknown samples.

Preparation of Calibration Standards

Calibration standards are prepared by spiking blank human plasma with the appropriate Tenoxicam working solutions.

  • Aliquot 95 µL of blank human plasma into labeled microcentrifuge tubes for each calibration level.

  • Add 5 µL of the corresponding Tenoxicam working solution to each tube to achieve the final concentrations as detailed in the table below.

  • Vortex each tube gently after spiking.

Preparation of Quality Control Samples

Quality control samples are prepared independently from the calibration standards, ideally from a separate weighing of the Tenoxicam reference standard to ensure an unbiased assessment of the analytical run's accuracy and precision.

  • Prepare a separate set of Tenoxicam working solutions for QCs following the same procedure as for the calibration standards.

  • Aliquot 95 µL of blank human plasma into labeled microcentrifuge tubes for each QC level.

  • Add 5 µL of the corresponding QC working solution to each tube.

  • Vortex each tube gently after spiking.

Data Presentation

The following tables summarize the concentrations for the calibration standards and quality control samples.

Table 1: Preparation of Tenoxicam Calibration Standards in Human Plasma

Calibration Standard LevelConcentration of Tenoxicam Working Solution (ng/mL)Volume of Working Solution to Spike (µL)Final Concentration in Plasma (ng/mL)
LLOQ10055
CAL 2500525
CAL 320005100
CAL 4100005500
CAL 54000052000
CAL 68000054000
CAL 716000058000
ULOQ200000510000

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

Table 2: Preparation of Tenoxicam Quality Control Samples in Human Plasma

QC LevelConcentration of Tenoxicam QC Working Solution (ng/mL)Volume of QC Working Solution to Spike (µL)Final Concentration in Plasma (ng/mL)
LQC300515
MQC6000053000
HQC15000057500

LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis stock_tenoxicam Weigh Tenoxicam Dissolve in DMSO Dilute with Methanol (1 mg/mL) working_tenoxicam Serial Dilution of Tenoxicam Stock (Various Concentrations) stock_tenoxicam->working_tenoxicam stock_d3 Weigh this compound Dissolve in Methanol (1 mg/mL) working_d3 Dilute this compound Stock (100 ng/mL) stock_d3->working_d3 spike_cal Spike with Tenoxicam Working Solutions working_tenoxicam->spike_cal spike_qc Spike with QC Working Solutions working_tenoxicam->spike_qc add_is Add this compound Working Solution working_d3->add_is blank_plasma Blank Human Plasma blank_plasma->spike_cal blank_plasma->spike_qc spike_cal->add_is spike_qc->add_is extraction Sample Extraction (e.g., Protein Precipitation) add_is->extraction lcms LC-MS/MS Analysis extraction->lcms

Caption: Workflow for the preparation of calibration standards and quality controls.

signaling_pathway cluster_calibration_curve Calibration Curve Preparation cluster_quality_controls Quality Control Preparation cluster_internal_standard Internal Standard Preparation stock_solution Tenoxicam Stock Solution working_solutions Serial Dilution (Working Solutions) stock_solution->working_solutions spiked_plasma Spiked Plasma Standards working_solutions->spiked_plasma final_samples Final Samples for Analysis (Standards, QCs, Unknowns) spiked_plasma->final_samples qc_stock Independent Tenoxicam Stock Solution qc_working QC Working Solutions (LQC, MQC, HQC) qc_stock->qc_working qc_spiked Spiked QC Samples qc_working->qc_spiked qc_spiked->final_samples is_stock This compound Stock is_working IS Working Solution is_stock->is_working is_working->final_samples Added to all samples

Caption: Logical relationship of standard, QC, and IS preparation.

References

Application Note: Quantification of Tenoxicam in Human Plasma using Tenoxicam-D3 as an Internal Standard by LC-MS/MS for Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tenoxicam in human plasma. The use of a stable isotope-labeled internal standard, Tenoxicam-D3, ensures high accuracy and precision, making this method ideal for therapeutic drug monitoring (TDM) and pharmacokinetic studies. The protocol includes a straightforward liquid-liquid extraction procedure for sample preparation and utilizes multiple reaction monitoring (MRM) for selective detection.

Introduction

Tenoxicam is a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, used for the management of pain and inflammation in rheumatic diseases.[1] Therapeutic drug monitoring (TDM) is crucial for optimizing the therapeutic efficacy of drugs like Tenoxicam, which have a narrow therapeutic window, ensuring that plasma concentrations are maintained within a range that is both effective and non-toxic.[2][3] LC-MS/MS has become the gold standard for TDM due to its high sensitivity and selectivity.[4]

The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for quantitative bioanalysis.[5] Deuterated internal standards co-elute with the analyte and exhibit similar ionization characteristics, effectively compensating for variations in sample preparation, injection volume, and matrix effects, thereby significantly improving the accuracy and precision of the assay.[6] This application note provides a comprehensive protocol for the determination of Tenoxicam in human plasma using this compound as the internal standard.

Signaling Pathway of Tenoxicam

Tenoxicam, like other NSAIDs, primarily exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Tenoxicam_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Tenoxicam Tenoxicam Tenoxicam->COX1_COX2 Sample_Prep_Workflow Start 100 µL Human Plasma Add_IS Add this compound (IS) Start->Add_IS Acidify Acidify Add_IS->Acidify Add_EA Add Ethyl Acetate Acidify->Add_EA Vortex_Centrifuge Vortex & Centrifuge Add_EA->Vortex_Centrifuge Transfer_Supernatant Transfer Organic Layer Vortex_Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness Transfer_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chromatographic Separation of Tenoxicam and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the chromatographic separation of Tenoxicam and its primary metabolites. The guidance is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of Tenoxicam that I should be trying to separate?

A1: The primary metabolites of Tenoxicam are 5'-hydroxytenoxicam, 3-(methylsulphamoyl)-2-thiophenecarboxylic acid, and various O-glucuronide conjugates. For a comprehensive metabolic study, your chromatographic method should aim to resolve Tenoxicam from these key metabolites.

Q2: What is a good starting point for a column and mobile phase for separating Tenoxicam and its metabolites?

A2: A reversed-phase C18 column is a common and effective choice for the separation of Tenoxicam and its metabolites. A good starting mobile phase combination would be a gradient elution using an acidified aqueous solution (e.g., 0.1% formic acid or an ammonium formate buffer at pH 3.0) and an organic modifier like acetonitrile or methanol. The acidic pH helps to ensure the consistent protonation of the acidic metabolites, leading to better peak shapes.

Q3: What detection method is most suitable for analyzing Tenoxicam and its metabolites?

A3: While UV detection at around 370-380 nm is suitable for Tenoxicam, a mass spectrometer (MS) detector, particularly a tandem mass spectrometer (MS/MS), is highly recommended for the simultaneous analysis of Tenoxicam and its metabolites. MS detection provides the sensitivity and selectivity needed to identify and quantify the metabolites, which are often present at much lower concentrations than the parent drug.

Q4: How should I prepare plasma samples for the analysis of Tenoxicam and its metabolites?

A4: Common and effective methods for plasma sample preparation include protein precipitation and liquid-liquid extraction.

  • Protein Precipitation: This is a simpler and faster method. It can be performed by adding a cold organic solvent like acetonitrile or methanol to the plasma sample, followed by centrifugation to pellet the precipitated proteins.

  • Liquid-Liquid Extraction: This method can provide a cleaner sample extract. It involves extracting the analytes from the acidified plasma sample into an immiscible organic solvent such as ethyl acetate. The organic layer is then evaporated and the residue is reconstituted in the mobile phase.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic separation of Tenoxicam and its metabolites.

Issue 1: Poor Peak Shape (Tailing or Fronting) for Tenoxicam and/or its Metabolites

  • Question: My peaks, especially for the 3-(methylsulphamoyl)-2-thiophenecarboxylic acid metabolite, are showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for acidic compounds is often caused by secondary interactions with the stationary phase. Here are some troubleshooting steps:

    • Adjust Mobile Phase pH: Ensure the pH of your aqueous mobile phase is sufficiently low (e.g., pH 2.5-3.5) to fully protonate the carboxylic acid group on the metabolite. This will minimize its interaction with any residual silanol groups on the column. An excellent rule of thumb is to lower the mobile phase pH 2 units below the target compound's pKa[1].

    • Check Column Health: The column may be degrading or contaminated. Try flushing the column with a strong solvent or, if the problem persists, replace the column.

    • Modify Mobile Phase Composition: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can sometimes reduce tailing, although this is less common with modern high-purity silica columns.

  • Question: My Tenoxicam peak is fronting. What should I do?

  • Answer: Peak fronting can be an indication of column overloading or an issue with the sample solvent.

    • Reduce Sample Concentration: Try diluting your sample and injecting a smaller amount onto the column.

    • Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase conditions. Dissolving the sample in a solvent much stronger than the mobile phase can cause the analyte to move through the column too quickly at the beginning, leading to a fronting peak.

Issue 2: Poor Resolution Between Tenoxicam and its 5'-hydroxy Metabolite

  • Question: I am having difficulty separating Tenoxicam from its 5'-hydroxytenoxicam metabolite. How can I improve the resolution?

  • Answer: Improving the resolution between two closely eluting peaks often requires adjusting the selectivity of your chromatographic system.

    • Optimize the Gradient: A shallower gradient or a longer isocratic hold at the beginning of your run can provide more time for the two compounds to separate.

    • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation and may improve the resolution between Tenoxicam and its hydroxylated metabolite.

    • Adjust the Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but the effect can be compound-specific. Experiment with different temperatures (e.g., 30°C, 40°C, 50°C) to see the impact on your separation.

Issue 3: Inconsistent Retention Times

  • Question: The retention times for my analytes are shifting between injections. What is causing this?

  • Answer: Retention time drift is a common issue in HPLC and can be caused by several factors.

    • Ensure Proper Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important when running a gradient.

    • Check for Leaks: Inspect your HPLC system for any leaks, as a small leak can cause fluctuations in the flow rate and lead to retention time shifts.

    • Mobile Phase Preparation: Ensure your mobile phase is prepared consistently for each run. Small variations in the composition of the mobile phase can lead to changes in retention time. It is also important to properly degas the mobile phase to prevent air bubbles from entering the system.

Experimental Protocols

Below are detailed methodologies for the sample preparation and chromatographic analysis of Tenoxicam and its metabolites. These are proposed starting points for method development and optimization.

Protocol 1: Sample Preparation from Human Plasma (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

Protocol 2: UPLC-MS/MS Method for Simultaneous Analysis

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95-5% B

    • 9.1-12 min: 5% B

  • MS/MS Detection:

    • Ionization Mode: ESI positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Proposed):

      • Tenoxicam: To be determined experimentally (e.g., based on precursor and product ions)

      • 5'-hydroxytenoxicam: To be determined experimentally

      • 3-(methylsulphamoyl)-2-thiophenecarboxylic acid: To be determined experimentally

      • Tenoxicam Glucuronide: To be determined experimentally

Data Presentation

Table 1: Example Chromatographic Parameters for Tenoxicam Analysis

ParameterMethod 1 (HPLC-UV)[2]Method 2 (LC-MS/MS)[3]Proposed UPLC-MS/MS Method
Column Synergi Hydro-RP C18 (250x4.6 mm, 4 µm)Sunfire C18C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase Methanol:Water (61:39 v/v) with Formic Acid (pH 2.5)Methanol:15 mM Ammonium Formate, pH 3.0 (60:40, v/v)A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/minNot specified0.4 mL/min
Detection UV at 375 nmMS/MS (MRM)MS/MS (MRM)
Temperature 25°CNot specified40°C

Table 2: Example Mass Spectrometry Parameters for Tenoxicam

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
TenoxicamUser to determineUser to determineUser to determine
5'-hydroxytenoxicamUser to determineUser to determineUser to determine
3-(methylsulphamoyl)-2-thiophenecarboxylic acidUser to determineUser to determineUser to determine
Tenoxicam GlucuronideUser to determineUser to determineUser to determine
Internal StandardUser to determineUser to determineUser to determine

Visualizations

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Analysis Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC Injection UPLC Injection Reconstitution->UPLC Injection C18 Column C18 Column UPLC Injection->C18 Column Gradient Elution Gradient Elution C18 Column->Gradient Elution MS/MS Detection MS/MS Detection Gradient Elution->MS/MS Detection Data Acquisition Data Acquisition MS/MS Detection->Data Acquisition Quantification Quantification Data Acquisition->Quantification

Caption: Experimental workflow for the analysis of Tenoxicam and its metabolites.

G Start Start Poor Peak Shape? Poor Peak Shape? Start->Poor Peak Shape? Tailing? Tailing? Poor Peak Shape?->Tailing? Yes End End Poor Peak Shape?->End No Fronting? Fronting? Tailing?->Fronting? No Adjust pH Lower Mobile Phase pH Tailing?->Adjust pH Yes Reduce Load Dilute Sample/ Reduce Volume Fronting?->Reduce Load Yes Fronting?->End No Check Column Flush/Replace Column Adjust pH->Check Column Check Column->End Check Solvent Match Sample Solvent to MP Reduce Load->Check Solvent Check Solvent->End

Caption: Troubleshooting guide for poor peak shape in Tenoxicam analysis.

G Tenoxicam Tenoxicam Metabolite1 5'-hydroxytenoxicam Tenoxicam->Metabolite1 Hydroxylation Metabolite2 3-(methylsulphamoyl)-2- thiophenecarboxylic acid Tenoxicam->Metabolite2 Oxidative Cleavage Metabolite3 O-glucuronide conjugates Tenoxicam->Metabolite3 Glucuronidation

Caption: Simplified metabolic pathway of Tenoxicam.

References

Technical Support Center: Troubleshooting Poor Peak Shape and Resolution in HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak shape and resolution in High-Performance Liquid Chromatography (HPLC) analysis.

Quick Navigation

  • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

  • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

Frequently Asked Questions (FAQs)

What is causing my peaks to tail?

Peak tailing, where the latter half of the peak is wider than the front half, is a common issue in HPLC. It can lead to inaccurate peak integration and reduced resolution.[1][2][3]

Possible Causes and Solutions:

Cause Description Solution
Secondary Interactions Interactions between basic analytes and acidic silanol groups on the silica-based column packing are a primary cause of tailing.[3][4]Use a highly deactivated (end-capped) column, operate at a lower mobile phase pH (around 3) to suppress silanol ionization, or add a competing base like triethylamine to the mobile phase.[4][5]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak tailing.[6][7]Reduce the injection volume or dilute the sample.
Column Contamination or Degradation Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing.[1][7]Flush the column with a strong solvent or replace the column if it's old or has been used extensively with aggressive mobile phases.[7]
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of an analyte, both ionized and non-ionized forms may exist, leading to tailing.[3]Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[8]
Extra-column Volume Excessive tubing length or diameter between the column and detector can cause peak broadening and tailing.[9]Use shorter, narrower internal diameter tubing (e.g., 0.005").

Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks no_some_peaks No check_all_peaks->no_some_peaks system_issue Likely a System Issue yes_all_peaks->system_issue analyte_specific_issue Likely Analyte-Specific or Method Issue no_some_peaks->analyte_specific_issue check_fittings Check for loose fittings and extra-column volume system_issue->check_fittings check_column Inspect/Replace Guard Column check_fittings->check_column flush_column Flush Analytical Column check_column->flush_column replace_column Replace Analytical Column flush_column->replace_column end Problem Resolved replace_column->end check_mobile_phase Check Mobile Phase pH vs. Analyte pKa analyte_specific_issue->check_mobile_phase optimize_ph Adjust Mobile Phase pH check_mobile_phase->optimize_ph check_sample_load Reduce Injection Volume/Concentration optimize_ph->check_sample_load check_sample_load->end

Caption: Troubleshooting logic for peak tailing in HPLC.

Why are my peaks fronting?

Peak fronting, the inverse of tailing, results in a leading edge of the peak being broader than the trailing edge.[2] This can also compromise quantification and resolution.

Possible Causes and Solutions:

Cause Description Solution
Column Overload Injecting a sample that is too concentrated or has a large volume can lead to fronting.[10][11][12]Decrease the injection volume or dilute the sample.[11][12]
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the mobile phase, the analyte band will spread before reaching the column, causing fronting.[10][12]Whenever possible, dissolve the sample in the mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.[12]
Poor Column Packing/Column Collapse A void or channel in the column packing can lead to an uneven flow path and peak fronting.[10][11] This can be caused by high pressure or using a mobile phase with an inappropriate pH.[10]Replace the column. Ensure the operating conditions are within the column's recommended limits.[10]
Low Temperature At low temperatures, mass transfer can be slower, sometimes contributing to peak fronting.Increase the column temperature.

Troubleshooting Workflow for Peak Fronting:

G start Peak Fronting Observed check_sample_load Reduce Injection Volume/Concentration start->check_sample_load overload_issue Is fronting reduced? check_sample_load->overload_issue yes_overload Yes overload_issue->yes_overload Yes no_overload No overload_issue->no_overload No end Problem Resolved yes_overload->end check_sample_solvent Prepare Sample in Mobile Phase no_overload->check_sample_solvent solvent_issue Is fronting resolved? check_sample_solvent->solvent_issue yes_solvent Yes solvent_issue->yes_solvent Yes no_solvent No solvent_issue->no_solvent No yes_solvent->end check_column_condition Inspect/Replace Column no_solvent->check_column_condition check_column_condition->end

Caption: Troubleshooting logic for peak fronting in HPLC.

What causes split peaks in my chromatogram?

Split peaks appear as two or more peaks for a single analyte and can be a sign of several issues, from sample preparation to column problems.[6][10][13]

Possible Causes and Solutions:

Cause Description Solution
Partially Blocked Column Frit Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the sample flow to be unevenly distributed.[10][13][14]Reverse-flush the column. If this doesn't work, replace the frit or the column. To prevent this, filter all samples and mobile phases.[9]
Column Void or Channeling A void at the head of the column can cause the sample to travel through different paths, resulting in split peaks.[10][13]Replace the column and ensure proper handling and operating conditions to prevent future voids.
Sample Solvent Incompatibility Injecting a sample in a solvent significantly different from the mobile phase can cause peak splitting.[15]Dissolve the sample in the initial mobile phase composition.
Co-elution What appears to be a split peak may actually be two different compounds eluting very close together.Optimize the separation by changing the mobile phase composition, gradient, or column chemistry.
Injector Issues A malfunctioning autosampler, such as an incompletely filled sample loop, can lead to split peaks.[15]Check the autosampler for proper operation and ensure the sample volume is correctly aspirated.[15]

Troubleshooting Workflow for Split Peaks:

Caption: Troubleshooting logic for split peaks in HPLC.

Why are my peaks broad?

Broad peaks can significantly reduce resolution and sensitivity, making it difficult to accurately quantify analytes.

Possible Causes and Solutions:

Cause Description Solution
Column Deterioration Loss of stationary phase or column contamination can lead to a decrease in column efficiency and broader peaks.[1]Use a guard column to protect the analytical column.[1] Regularly flush the column or replace it if performance does not improve.[1]
Extra-column Volume Excessive volume in the system (tubing, detector cell) can cause band broadening.[9]Use shorter, narrower ID tubing and a detector with a low-volume flow cell.[9]
Low Flow Rate While a lower flow rate can sometimes improve resolution, an excessively low flow rate can lead to peak broadening due to diffusion.[7]Optimize the flow rate for your column dimensions and particle size.[7]
High Injection Volume Injecting a large volume of sample can cause the initial band to be too wide, resulting in broad peaks.[16][17][18]Reduce the injection volume.[16]
Mobile Phase Issues An incorrect mobile phase composition or a pH that is not optimal for the analytes can result in broad peaks.[6]Ensure the mobile phase is prepared correctly and optimize the pH for sharp peaks.[6]
Temperature Fluctuations Inconsistent column temperature can affect retention times and peak shape.Use a column oven to maintain a stable temperature.

Quantitative Impact of HPLC Parameters on Peak Shape:

ParameterEffect on Peak ShapeExample
Mobile Phase pH For basic compounds on a silica-based column, increasing the pH can lead to significant peak tailing due to interaction with ionized silanols.A study on methamphetamine showed that at a pH of 7.0, the asymmetry factor (As) was 2.35, indicating significant tailing. Lowering the pH to 3.0 reduced the As to 1.33, resulting in a much more symmetrical peak.[4]
Injection Volume Increasing the injection volume can lead to peak broadening and, in cases of overload, peak fronting.[16][17]For a given analysis, doubling the injection volume can lead to a proportional increase in peak width, which can decrease resolution.[16] It is recommended to keep the injection volume to a maximum of 3% of the column's volume to avoid significant peak shape distortion.[16]
Sample Solvent Strength Using a sample solvent that is stronger than the mobile phase can cause peak broadening and distortion.[19]In a reversed-phase separation with a methanol/water (3:7) mobile phase, injecting a sample dissolved in methanol (stronger solvent) resulted in a lower theoretical plate number (poorer peak shape) compared to injecting the sample dissolved in water (weaker solvent). This effect was more pronounced at higher injection volumes.[19]
Flow Rate While not always the primary factor for peak shape, deviating significantly from the optimal flow rate for a given column can lead to peak broadening and a loss of efficiency.[7][20][21]For columns with larger particles (e.g., 10 µm), a change in flow rate from 1 to 2 mL/min can reduce the column plate number by approximately 18%, leading to broader peaks. This effect is less pronounced with smaller particle size columns (e.g., 3-5 µm).[21]

Troubleshooting Guides & Experimental Protocols

System Suitability Test for Peak Shape

Before starting a series of analyses, it is crucial to perform a system suitability test (SST) to ensure the HPLC system is performing correctly.

Key Parameters for Peak Shape:

  • Tailing Factor (Tf) or Asymmetry Factor (As): This measures the symmetry of the peak. A value of 1 indicates a perfectly symmetrical peak. Regulatory guidelines often require a tailing factor of less than 2.[22][23]

  • Theoretical Plates (N): This is a measure of column efficiency. A higher number of theoretical plates indicates sharper peaks and better separation. A significant drop in theoretical plates can indicate a problem with the column or system.

  • Resolution (Rs): This measures the degree of separation between two adjacent peaks. A resolution of at least 1.5 is generally desired for baseline separation.[2]

Procedure:

  • Prepare a standard solution containing the analyte(s) of interest at a known concentration.

  • Make at least five replicate injections of the standard solution.

  • Calculate the mean and relative standard deviation (RSD) for the retention time, peak area, and peak height. The RSD for peak area should typically be less than 2%.[22]

  • For a critical peak, calculate the tailing factor, theoretical plates, and resolution (if there is a closely eluting peak).

  • Compare the results to the established system suitability limits for the method. If the criteria are not met, troubleshoot the system before proceeding with sample analysis.

Protocol for Mobile Phase Preparation

Incorrectly prepared mobile phases are a common source of chromatographic problems.[1]

Materials:

  • HPLC-grade solvents

  • High-purity water (e.g., Milli-Q)

  • HPLC-grade buffers, salts, and additives

  • Calibrated pH meter

  • Filtration apparatus with a 0.22 or 0.45 µm membrane filter

  • Degasser or sonicator

Procedure:

  • Aqueous Phase Preparation:

    • Accurately weigh the required amount of buffer salts or additives.

    • Dissolve them in the high-purity water.

    • Adjust the pH of the aqueous portion before adding the organic solvent using a calibrated pH meter.[3]

  • Mixing:

    • Measure the required volumes of the aqueous and organic phases separately using graduated cylinders.

    • Combine the measured volumes in a clean, appropriate container. Note that mixing solvents can cause volume changes, so it is more accurate to measure each component separately before mixing.[1]

  • Filtration:

    • Filter the final mobile phase mixture through a 0.22 or 0.45 µm filter to remove any particulate matter that could block the column frit.

  • Degassing:

    • Degas the mobile phase to remove dissolved gases, which can cause bubbles in the pump and detector, leading to baseline noise and flow rate instability.[1] This can be done using an online degasser, sparging with helium, or sonicating under vacuum.

Protocol for Column Flushing and Regeneration

Column contamination can lead to various peak shape problems. Regular flushing can help maintain column performance.

When to Flush:

  • When you observe an increase in backpressure.

  • When peak shape deteriorates (tailing, fronting, splitting).

  • Before storing the column.

  • When changing to an immiscible mobile phase.

General Procedure for Reversed-Phase Columns (e.g., C18, C8):

This is a general guide; always consult the manufacturer's instructions for your specific column.

  • Disconnect the column from the detector to avoid flushing contaminants into the detector cell.

  • Flush with a series of solvents in order of increasing solvent strength. A common sequence is:

    • Mobile phase without buffer salts: To remove any precipitated salts. Flush with at least 10 column volumes.

    • 100% Water (if compatible): To remove any remaining salts. Flush with 10 column volumes.

    • Isopropanol: A strong, intermediate polarity solvent. Flush with 10-20 column volumes.

    • Acetonitrile or Methanol: To remove non-polar contaminants. Flush with 10-20 column volumes.

    • Hexane or Methylene Chloride (for highly non-polar contaminants, check column compatibility): Flush with 10-20 column volumes.

  • Reverse the flushing sequence back to the mobile phase.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved before reconnecting to the detector.

Note on Column Backflushing: For a partially blocked inlet frit, you can try reversing the column direction and flushing with a strong solvent to waste. However, only do this if the column is designed to be backflushed.[9][14]

References

Improving the recovery of Tenoxicam-D3 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery of Tenoxicam-D3 during sample extraction for bioanalysis.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of my internal standard, this compound, significantly lower or more variable than my analyte, Tenoxicam?

A: While stable isotope-labeled (SIL) internal standards like this compound are designed to mimic the analyte's behavior, several factors can cause their recoveries to differ:

  • Isotope Effects: The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, such as its lipophilicity or acidity.[1][2] This can lead to slight separation from the native analyte during chromatography, causing one of the compounds to elute in a region of greater ion suppression or enhancement.[2]

  • Differential Extraction Recovery: In some cases, the deuterated standard has shown a different extraction recovery compared to its non-labeled analog.[1]

  • Stability of Deuterium Label: Although generally stable, under certain pH or temperature conditions, deuterium atoms can sometimes exchange with protons from the surrounding solvent, particularly water.[1] This would lead to a loss of the labeled internal standard.

  • Differential Matrix Effects: The analyte and the internal standard may be affected differently by interfering components in the sample matrix.[1]

Q2: What is the first and most critical parameter to check for low this compound recovery?

A: The most critical parameter to verify is the pH of the sample before extraction. Tenoxicam is an acidic compound belonging to the oxicam class.[3] For efficient extraction from an aqueous matrix (like plasma) into an organic solvent, it must be in its neutral, un-ionized form. Acidifying the sample to a pH well below its pKa ensures that the molecule is protonated and therefore more readily extracted. A pH of 2.8 to 3.0 has been successfully used in previous studies.[4][5]

Q3: I'm using Liquid-Liquid Extraction (LLE) and getting poor recovery. What can I do to improve it?

A: For LLE, optimization of the following parameters is key:

  • Solvent Choice: Ensure the extraction solvent is appropriate. While non-polar solvents are often used, protein precipitation with a solvent like acetonitrile has also been shown to be effective for Tenoxicam and can simplify the process.[5]

  • pH Adjustment: As mentioned above, ensure the aqueous sample is acidified before adding the extraction solvent.

  • Solvent-to-Sample Ratio: Increase the volume of the organic solvent to improve partitioning and recovery. A higher ratio can enhance extraction efficiency.

  • Mixing: Ensure thorough mixing of the aqueous and organic phases by vortexing or shaking for an adequate amount of time to allow for equilibrium to be reached.

  • Avoid Emulsions: Emulsions can trap the analyte and lead to poor recovery.[6] If emulsions form, try centrifugation at a higher speed or for a longer duration.

Q4: How can I optimize my Solid-Phase Extraction (SPE) protocol for better this compound recovery?

A: SPE is a powerful technique that can provide cleaner extracts and higher recovery than LLE if optimized correctly.[6] Consider the following steps for your SPE protocol:

  • Sorbent Selection: For Tenoxicam, a reversed-phase sorbent like C18 is a suitable choice.

  • Conditioning: Properly condition the SPE cartridge, typically by washing with methanol followed by an equilibration step with an acidic buffer or water. This activates the sorbent.

  • Sample Loading: Load the pre-treated (acidified) sample onto the cartridge. Ensure the flow rate is slow and consistent to allow for proper binding of the analyte to the sorbent.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove salts and other polar interferences without eluting the this compound.

  • Elution: Elute the this compound with a strong organic solvent, such as methanol or acetonitrile. Ensure the elution solvent volume is sufficient to completely desorb the analyte from the sorbent.

Q5: Could matrix effects be the cause of my low and variable recovery, and how do I address this?

A: Yes, matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a common cause of poor accuracy and precision in LC-MS/MS assays.[1] Even a SIL internal standard may not fully compensate for these effects if it separates chromatographically from the analyte.[2]

  • To Diagnose: Perform a post-extraction spike experiment. Compare the signal of an analyte spiked into a blank extracted matrix with the signal of the analyte in a clean solvent. A significant difference indicates the presence of ion suppression or enhancement.

  • To Address:

    • Improve Sample Cleanup: Switch from a simple protein precipitation method to a more rigorous technique like SPE to remove more interfering matrix components.[1]

    • Optimize Chromatography: Adjust your HPLC/UPLC gradient to better separate this compound from the regions of matrix interference.

    • Change Ionization Source: If available, try switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI), as it can sometimes be less susceptible to matrix effects.

Data and Properties

Table 1: Physicochemical Properties of Tenoxicam

Property Value Reference
Molecular Formula C₁₃H₁₁N₃O₄S₂ [7]
Molecular Weight 337.4 g/mol [8]
Class Non-steroidal anti-inflammatory drug (NSAID), Oxicam [3][7]

| Solubility | Soluble in DMSO and dimethylformamide; sparingly soluble in aqueous buffers. |[8] |

Table 2: Comparison of Common Extraction Methods for NSAIDs

Feature Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Reference
Selectivity Lower; can co-extract interfering substances like lipids. Higher; allows for targeted washing and elution steps. [6]
Efficiency Can be less efficient with lower recovery rates. More efficient, often leading to higher and more consistent recoveries.
Automation Difficult to automate. Easily automated for high-throughput analysis. [6]
Solvent Usage High volume of organic solvents required. Significantly lower solvent consumption.

| Common Issues | Emulsion formation, incomplete phase separation. | Cartridge clogging, breakthrough (analyte elutes during loading/washing). |[6] |

Troubleshooting Guides and Protocols

Systematic Troubleshooting Workflow for Low Recovery

This workflow provides a logical sequence of steps to diagnose and resolve issues with low this compound recovery.

G start Start: Low/Variable This compound Recovery check_ph 1. Verify Sample pH Is sample acidified (pH ~3)? start->check_ph adjust_ph Adjust pH of Sample Pre-treatment Protocol check_ph->adjust_ph No check_method 2. Review Extraction Method check_ph->check_method  Yes adjust_ph->check_ph optimize_lle Optimize LLE: - Check solvent type/volume - Increase mixing time - Check for emulsions check_method->optimize_lle Using LLE optimize_spe Optimize SPE: - Check sorbent conditioning - Optimize wash/elution solvents - Adjust sample load flow rate check_method->optimize_spe Using SPE check_matrix 3. Investigate Matrix Effects Perform post-extraction spike exp. optimize_lle->check_matrix optimize_spe->check_matrix improve_cleanup Improve Sample Cleanup: - Switch from LLE to SPE - Optimize SPE wash step - Optimize chromatography check_matrix->improve_cleanup Matrix effect detected check_is 4. Check IS Integrity - Verify IS concentration - Investigate D/H exchange check_matrix->check_is No significant matrix effect end End: Recovery Improved improve_cleanup->end check_is->end

Caption: A flowchart for troubleshooting low this compound recovery.

Experimental Protocols

The following are example protocols for extracting Tenoxicam from human plasma. They should be optimized for your specific application and matrix.

Protocol 1: Protein Precipitation (A form of LLE)

This is a fast and simple method suitable for initial screening.

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[5]

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

G cluster_0 Protein Precipitation Workflow A 1. Aliquot Plasma + Add IS B 2. Add Acetonitrile (Protein Crash) A->B C 3. Vortex B->C D 4. Centrifuge C->D E 5. Collect Supernatant D->E F 6. Evaporate E->F G 7. Reconstitute F->G H Analyze G->H

Caption: Workflow for this compound extraction via protein precipitation.

Protocol 2: Solid-Phase Extraction (SPE)

This method provides a cleaner extract and is recommended for assays requiring high sensitivity and accuracy.[4]

  • Sample Pre-treatment:

    • Pipette 500 µL of plasma into a glass tube.

    • Add 25 µL of this compound internal standard working solution.

    • Add 500 µL of an acidic buffer (e.g., 0.1 M citric acid, pH 3.0) and vortex.[4]

  • SPE Cartridge Conditioning (e.g., C18, 100mg):

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of purified water (acidified to pH 3.0) through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the entire pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of purified water to remove salts and polar impurities.

    • Optional: A second wash with a weak organic solvent (e.g., 5% methanol in water) can improve cleanliness.

  • Elution:

    • Dry the cartridge under vacuum or with nitrogen for 1-2 minutes to remove excess water.

    • Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Final Steps:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute in 100 µL of the mobile phase for analysis.

References

Calibration curve linearity issues and how to resolve them

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues with calibration curve linearity.

Frequently Asked Questions (FAQs)

Q1: What is a calibration curve and why is linearity important?

A calibration curve, also known as a standard curve, is a fundamental tool in analytical chemistry used to determine the concentration of an unknown sample.[1][2] It is created by measuring the instrument's response to a series of standards with known concentrations of the analyte.[2][3] This relationship is then plotted, and for most analyses, a linear relationship is expected between the instrument response and the analyte concentration.[2] Linearity is crucial because it ensures that the method can reliably predict unknown concentrations based on the measured signal.[4] A non-linear curve can lead to inaccurate quantification of the analyte in your samples.[1]

Q2: What are the common causes of non-linear calibration curves?

Non-linearity in calibration curves can arise from several factors, broadly categorized as instrumental, chemical, or related to standard preparation.[5]

  • Instrumental Factors:

    • Detector Saturation: At high analyte concentrations, the instrument's detector can become overwhelmed or "saturated," leading to a plateau in the signal response.[5][6]

    • Instrumental Drift: Variations in instrument performance over time can affect the signal response.

    • Noise: At very low concentrations, the signal may be difficult to distinguish from the background noise of the instrument.[5]

  • Chemical and Method-Related Factors:

    • Matrix Effects: Components in the sample matrix (everything except the analyte) can interfere with the analyte's signal, either enhancing or suppressing it.[7][8] This can lead to a different response for the same concentration in a sample compared to a clean standard.[7]

    • Chemical Equilibria: Processes like dissociation, association, or complexation of the analyte at different concentrations can alter its measurable form.

    • Analyte Degradation: The analyte may not be stable in the prepared standards, leading to lower than expected responses over time.[9]

  • Standard Preparation Errors:

    • Inaccurate dilutions: Errors in preparing the standard solutions will directly impact the accuracy of the calibration curve.[1][9]

    • Contamination: Contamination of the solvent or glassware can introduce interfering substances.

    • Improper Storage: Degradation of standards due to improper storage conditions (e.g., temperature, light exposure) can lead to inaccurate concentrations.[9]

Q3: What is an acceptable R-squared (R²) value for a linear calibration curve?

The coefficient of determination (R²) is often used to assess the linearity of a calibration curve. While a value close to 1.0 indicates a good fit of the data to a linear model, the acceptable R² value can vary depending on the analytical technique, regulatory guidelines, and the specific application.[10][11]

Application/GuidelineCommonly Accepted R² Value
General Analytical Chemistry> 0.995[10]
Pharmaceutical (Assay)> 0.999[10]
Pharmaceutical (Impurity)> 0.990[10]
Environmental AnalysisOften > 0.995

Important Note: A high R² value alone is not sufficient to confirm linearity.[12][13] Visual inspection of the calibration curve and analysis of the residuals are crucial to identify any systematic deviations from linearity.[13][14]

Troubleshooting Guide for Non-Linear Calibration Curves

This section provides a step-by-step guide to troubleshoot and resolve linearity issues.

Step 1: Initial Data Review and Visual Inspection

Before making any experimental changes, carefully examine your existing data.

  • Plot the Calibration Curve: Plot the instrument response (y-axis) against the standard concentrations (x-axis). Visually inspect the plot for any obvious curvature.

  • Analyze the Residuals: A residual plot shows the difference between the observed response and the response predicted by the linear regression model. For a good linear fit, the residuals should be randomly scattered around zero.[13][14] A clear pattern in the residual plot (e.g., a U-shape) indicates non-linearity.[14]

Step 2: Investigate Potential Causes

Based on the nature of the non-linearity (e.g., at high or low concentrations), investigate the potential root causes.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards

Accurate preparation of standards is fundamental to achieving a linear calibration curve.[1]

Objective: To prepare a series of accurate and reliable calibration standards.

Materials:

  • High-purity reference standard of the analyte

  • High-purity solvent

  • Calibrated volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of the reference standard and dissolve it in a specific volume of solvent to create a concentrated stock solution.

  • Perform Serial Dilutions: Use calibrated pipettes and volumetric flasks to perform serial dilutions of the stock solution to create a series of at least 5-7 calibration standards.[15] The concentrations should be evenly spaced and span the expected concentration range of the unknown samples.[15]

  • Prepare a Blank: Prepare a blank sample containing only the solvent to measure the background signal.

  • Randomize Injection Order: When analyzing the standards, randomize the injection order to minimize the impact of any instrumental drift over time.[15]

Protocol 2: Assessing and Mitigating Matrix Effects

Objective: To determine if matrix effects are causing non-linearity and to correct for them.

Method 1: Matrix-Matched Calibration

Procedure:

  • Obtain a blank matrix sample that is free of the analyte of interest.

  • Prepare the calibration standards by spiking the blank matrix with known concentrations of the analyte.

  • Generate a calibration curve using these matrix-matched standards.

  • Compare the slope of the matrix-matched calibration curve to the slope of a calibration curve prepared in a clean solvent. A significant difference in the slopes indicates the presence of matrix effects.[7][16][17]

Method 2: Standard Addition

Procedure:

  • Divide an unknown sample into several equal aliquots.

  • Spike each aliquot (except one, which will be the unspiked sample) with a different, known amount of the analyte.

  • Measure the instrument response for all aliquots.

  • Plot the instrument response versus the added concentration of the analyte.

  • The x-intercept of the resulting linear regression line will give the absolute value of the analyte concentration in the original, unspiked sample.[8]

Data Handling and Model Selection

If experimental adjustments do not resolve the non-linearity, alternative data handling and modeling approaches can be employed.

Option 1: Restrict the Calibration Range

If the non-linearity occurs at the high or low ends of the curve, you may be able to use a restricted, linear portion of the range for quantification.[14][18] This is a simple approach but limits the dynamic range of the assay.

Option 2: Weighted Least Squares Regression

Standard linear regression assumes that the error in the response is constant across the entire concentration range (homoscedasticity). However, in many analytical methods, the absolute error increases with concentration (heteroscedasticity).[19] This can cause the regression line to be overly influenced by the high-concentration standards.[19]

Weighted least squares regression addresses this by giving more weight to the data points with lower error (typically the lower concentration standards).[20][21] Common weighting factors include 1/x, 1/x², or 1/y.[20][22] The best weighting factor is the one that results in the most randomly distributed residuals.

Weighting FactorWhen to Use
No weighting (1/x⁰) When the standard deviation of the response is constant across the concentration range.
1/x When the variance of the response is proportional to the concentration.[22]
1/x² When the standard deviation of the response is proportional to the concentration.[22]
1/y When the variance of the response is proportional to the response.
1/y² When the standard deviation of the response is proportional to the response.
Option 3: Non-Linear Regression

In some cases, the relationship between the instrument response and concentration is inherently non-linear. In such situations, fitting the data to a non-linear model, such as a quadratic or polynomial equation, may be more appropriate.[23]

Caution: Using higher-order polynomial fits should be done with caution as they can lead to overfitting the data and may not accurately represent the underlying chemical or physical phenomena.[24] It is important to have a sufficient number of calibration points when using non-linear models.

Option 4: Data Transformation

Mathematical transformations can sometimes be used to linearize a non-linear relationship.[4][25][26] Common transformations include taking the logarithm, square root, or reciprocal of the concentration or response data. After transformation, a linear regression can be applied to the transformed data.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing calibration curve linearity issues.

Calibration_Curve_Troubleshooting cluster_0 Start: Non-Linear Calibration Curve cluster_1 Phase 1: Investigation cluster_2 Phase 2: Experimental Correction cluster_3 Phase 3: Data Analysis & Modeling cluster_4 End: Resolution Start Non-Linearity Observed A Review Data: - Visual Inspection - Residual Analysis Start->A B Investigate Causes: - Standard Preparation - Instrument Performance - Matrix Effects A->B F Restrict Calibration Range A->F If linearity still an issue C Re-prepare Standards (Protocol 1) B->C Standard Prep Suspected D Optimize Instrument Parameters B->D Instrument Issues Suspected E Assess Matrix Effects (Protocol 2) B->E Matrix Effects Suspected C->A Re-analyze D->A Re-analyze E->A Re-analyze G Apply Weighted Least Squares Regression F->G End Linearity Achieved/ Accurate Quantification F->End If successful H Use Non-Linear Regression Model G->H G->End If successful I Perform Data Transformation H->I H->End If successful I->End

Caption: Troubleshooting workflow for calibration curve linearity issues.

References

Enhancing the sensitivity and selectivity of Tenoxicam detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection and quantification of Tenoxicam.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for detecting Tenoxicam?

A1: The main techniques for Tenoxicam (TNX) detection include High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), UV-Vis Spectrophotometry, and electrochemical methods like voltammetry.[1][2][3] Less common methods include spectrofluorometry and colorimetry.[1] For analysis in biological matrices like blood or plasma, HPLC and LC-MS are frequently employed.[1][4]

Q2: How do I choose the most suitable detection method for my experiment?

A2: The choice of method depends on factors such as the sample matrix, required sensitivity, available instrumentation, and the need to separate Tenoxicam from other compounds or degradation products.[5][6]

  • HPLC/HPTLC: Ideal for high selectivity and for separating TNX from other substances in complex mixtures like pharmaceutical formulations or biological samples.[1][5]

  • UV-Vis Spectrophotometry: A rapid, simple, and economical method suitable for quantifying Tenoxicam in pure form or in simple pharmaceutical preparations without significant interfering substances.[2][7]

  • Electrochemical Sensors: Offer very high sensitivity and low detection limits, making them suitable for detecting trace amounts of Tenoxicam.[3][8]

Q3: What is a typical source of interference when analyzing Tenoxicam in biological samples?

A3: When analyzing Tenoxicam in biological samples, interference can arise from endogenous substances that are structurally similar to the analyte or from other proteins in the sample.[9] In complex matrices like river water, photodegradation can lead to the formation of multiple degradation products that may interfere with the primary analyte peak, necessitating methods with high resolving power like UPLC-QTOF/MS.[10]

Method Selection Workflow

The following diagram outlines a logical workflow for selecting an appropriate analytical method for Tenoxicam detection based on experimental requirements.

start Start: Define Experimental Goal matrix What is the sample matrix? start->matrix separation Need to separate from interferents/degradation products? matrix->separation Complex (e.g., Biological Fluid) uv_vis Use UV-Vis Spectrophotometry matrix->uv_vis Simple (e.g., Pure Drug, Tablets) sensitivity Required Sensitivity? sensitivity->uv_vis Moderate (μg/mL) electrochem Use Electrochemical Method (e.g., SWV) sensitivity->electrochem Very High (pM-nM) separation->sensitivity No hplc Use HPLC or HPTLC separation->hplc Yes

Caption: Decision tree for selecting a Tenoxicam detection method.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Q: My Tenoxicam peak is showing significant tailing. What are the likely causes and solutions? A: Peak tailing can be caused by several factors:

  • Column Overload: The injected sample concentration is too high. Try diluting the sample.

  • Secondary Interactions: Silanol groups on the silica backbone of the C18 column can interact with the basic nitrogen in Tenoxicam. To mitigate this, ensure the mobile phase pH is properly controlled (e.g., adjusted to 2.5 with formic acid) to keep the analyte in a single ionic form.[2][5]

  • Column Degradation: The column may be contaminated or have lost its stationary phase. Try flushing the column with a strong solvent or replace it if necessary.

Q: I am experiencing a drift in retention time for my Tenoxicam peak. Why is this happening? A: Retention time drift is often due to:

  • Mobile Phase Composition Change: The solvent ratio may be changing over time due to evaporation of the more volatile component (e.g., methanol). Prepare fresh mobile phase daily and keep the solvent reservoir covered.

  • Inconsistent Column Temperature: Fluctuations in ambient temperature can affect retention time. Using a column oven is crucial for stable results.[2][5]

  • Pump Malfunction: Inconsistent flow from the HPLC pump can cause drift. Check for leaks, air bubbles in the pump head, or worn pump seals.

Q: My sensitivity is too low. How can I increase the signal for Tenoxicam? A: To enhance sensitivity:

  • Optimize Detection Wavelength: Ensure your UV detector is set to the maximum absorbance wavelength for Tenoxicam. This is typically around 375 nm.[1][2][5]

  • Increase Injection Volume: Carefully increase the volume of the sample injected. Be mindful of potential peak distortion if the volume is too large or the injection solvent is stronger than the mobile phase.

  • Sample Pre-concentration: For trace analysis, use a solid-phase extraction (SPE) step to concentrate the analyte before injection.[10]

  • Switch to a More Sensitive Detector: If available, an LC-MS system will provide significantly higher sensitivity and selectivity than a UV detector.[1]

HPLC Troubleshooting Workflow

start Problem with Tenoxicam Peak issue Identify Issue start->issue tailing Peak Tailing/ Fronting issue->tailing Shape drift Retention Time Drift issue->drift Position low_signal Low Sensitivity/ Small Peak issue->low_signal Size sol_tail Check Mobile Phase pH Adjust to ~2.5 tailing->sol_tail sol_conc Dilute Sample tailing->sol_conc sol_col Flush or Replace Column tailing->sol_col sol_mp Prepare Fresh Mobile Phase drift->sol_mp sol_temp Use Column Oven (25 °C) drift->sol_temp sol_pump Check Pump for Leaks/ Bubbles drift->sol_pump sol_wave Optimize UV Wavelength (~375 nm) low_signal->sol_wave sol_inj Increase Injection Volume low_signal->sol_inj sol_pre Use SPE for Pre-concentration low_signal->sol_pre

Caption: Troubleshooting logic for common HPLC issues in Tenoxicam analysis.

UV-Vis Spectrophotometry

Q: The absorbance readings for my standards are not reproducible. What should I check? A: Lack of reproducibility in UV-Vis spectrophotometry is often related to:

  • Solvent Mismatch: Ensure the blank solution is the exact same solvent used to dissolve your Tenoxicam standard (e.g., 0.1 mol/L NaOH).[2][5]

  • Cuvette Issues: Use matched quartz cuvettes for the blank and sample. Ensure they are clean, free of scratches, and placed in the holder in the same orientation for every reading.

  • Instrument Drift: Allow the spectrophotometer lamp to warm up for at least 30 minutes before taking measurements to ensure a stable baseline.

Q: My sample absorbance is outside the linear range of the calibration curve. What should I do? A: If the absorbance is too high (>1.5 AU), the reading is likely unreliable. You must dilute the sample with the appropriate solvent (e.g., 0.1 mol/L NaOH) to bring the concentration into the linear range of your assay (e.g., 4.0-24.0 µg/mL) and re-measure.[5] Remember to account for the dilution factor in your final calculation.

Electrochemical Methods

Q: I'm not seeing a clear oxidation peak for Tenoxicam using my modified glassy carbon electrode (GCE). What could be the problem? A: A missing or poorly defined peak can result from:

  • Incorrect pH: The electrochemical response of Tenoxicam is highly pH-dependent. The maximum peak current is typically observed in an acetate buffer at pH 5.5.[3] Verify the pH of your supporting electrolyte.

  • Electrode Fouling: The surface of the electrode can become passivated or fouled by oxidation products or sample matrix components.[11] Gently polish the GCE before modification or sonicate the modified electrode in a suitable solvent to clean the surface.

  • Improper Electrode Modification: The modification of the GCE with materials like multiwalled carbon nanotubes (MWCNTs) is critical for enhancing the signal.[3][8] Ensure your modification procedure is followed correctly and that the modifier suspension is homogeneous.

Q: The sensitivity of my electrochemical sensor is lower than reported values. How can I improve it? A: To enhance sensitivity:

  • Increase Active Surface Area: Modifying the electrode with nanomaterials like MWCNTs or graphene significantly increases the electroactive surface area, leading to higher peak currents.[8][12]

  • Optimize Voltammetric Parameters: For techniques like Square Wave Voltammetry (SWV) or Differential Pulse Voltammetry (DPV), optimize parameters such as pulse amplitude, frequency, and step potential to maximize the signal-to-noise ratio.

  • Use Adsorptive Stripping Voltammetry: Incorporate a pre-concentration step where Tenoxicam is adsorbed onto the electrode surface at open circuit or at a specific potential before the potential scan. This can significantly lower the detection limit.

Electrochemical Sensor Workflow

cluster_prep 1. Electrode Preparation cluster_analysis 2. Voltammetric Analysis polish Polish GCE (Alumina Slurry) clean Sonciate in Ethanol & Water polish->clean modify Drop-cast Modifier (e.g., MWCNT suspension) clean->modify dry Dry Electrode modify->dry setup Assemble 3-Electrode Cell in Supporting Electrolyte (Acetate Buffer, pH 5.5) dry->setup add_tnx Add Tenoxicam Standard/Sample setup->add_tnx scan Perform Voltammetric Scan (e.g., SWV or DPV) add_tnx->scan measure Measure Peak Current at ~0.57 V scan->measure

Caption: General workflow for Tenoxicam detection using a modified GCE.

Performance Data of Analytical Methods

The following tables summarize key quantitative performance metrics for various Tenoxicam detection methods reported in the literature.

Table 1: HPLC and UV-Vis Spectrophotometry Performance

Parameter HPLC Method UV-Vis Method Reference
Linear Range 4.0 - 24.0 µg/mL 4.0 - 24.0 µg/mL [5]
Detection Limit (DL) 0.35 µg/mL 0.25 µg/mL [5]
Quantitation Limit (QL) 1.20 µg/mL 0.90 µg/mL [5]
Mean Recovery 99.01 - 101.93% 98.5 - 101.25% [2]

| RSD (Precision) | < 2% | < 2% |[2] |

Table 2: Electrochemical Methods Performance (MWCNT-Modified GCE)

Parameter Differential Pulse Voltammetry (DPV) Square Wave Voltammetry (SWV) Reference
Linear Range 2x10⁻⁷ to 1x10⁻⁵ M (0.067 - 3.38 µg/mL) 8x10⁻⁹ to 8x10⁻⁶ M (0.0027 - 2.7 µg/mL) [3][13]

| Detection Limit (LOD) | 1.43x10⁻⁹ M (0.48 ng/mL) | 9.97x10⁻¹⁰ M (0.34 ng/mL) |[3][13] |

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Tenoxicam in Tablets

This protocol is based on the methodology described by P. Paíga et al.[2][5]

  • Chemicals and Reagents:

    • Tenoxicam reference standard (99.61% purity).

    • Methanol (HPLC grade).

    • Formic acid.

    • Deionized water.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Synergi Hydro-RP® C18 column (250x4.6 mm, 4 µm).

    • Column oven.

  • Chromatographic Conditions:

    • Mobile Phase: Methanol-water (61:39 v/v), with pH adjusted to 2.5 using formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 375 nm.

    • Injection Volume: 20 µL.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of Tenoxicam in the mobile phase.

    • Perform serial dilutions with the mobile phase to create calibration standards across the range of 4.0-24.0 µg/mL.

  • Preparation of Sample Solutions (from 20 mg tablets):

    • Weigh and finely powder several tablets to get a homogenous mass.

    • Accurately weigh a portion of the powder equivalent to 20 mg of Tenoxicam and transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

    • Dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm membrane filter.

    • Dilute the filtered solution with the mobile phase to achieve a final concentration within the calibration range (e.g., 12 µg/mL).

  • Analysis:

    • Inject the standard solutions to construct a calibration curve.

    • Inject the sample solutions.

    • Quantify Tenoxicam in the samples by comparing the peak area to the calibration curve.

Protocol 2: Electrochemical Detection using a MWCNT-Modified GCE

This protocol is adapted from the work of Cantürk et al.[3]

  • Chemicals and Reagents:

    • Tenoxicam.

    • Multiwalled carbon nanotubes (MWCNTs).

    • N,N-dimethylformamide (DMF).

    • Acetic acid and sodium acetate for buffer preparation.

    • Alumina powder (0.05 µm) for polishing.

  • Instrumentation:

    • Potentiostat with a three-electrode cell setup.

    • Glassy Carbon Electrode (GCE) as the working electrode.

    • Ag/AgCl reference electrode.

    • Platinum wire counter electrode.

  • Electrode Preparation:

    • Polish the bare GCE with 0.05 µm alumina slurry on a polishing pad for 5 minutes.

    • Rinse thoroughly with deionized water.

    • Sonicate the polished GCE sequentially in ethanol and deionized water for 2 minutes each to remove residual alumina.

    • Prepare a stable suspension of MWCNTs in DMF (e.g., 1 mg/mL).

    • Drop-cast a small volume (e.g., 5 µL) of the MWCNT suspension onto the GCE surface and allow it to dry at room temperature.

  • Electrochemical Measurement:

    • Supporting Electrolyte: 1 M acetate buffer, pH 5.5.

    • Place the modified GCE, reference, and counter electrodes into the electrochemical cell containing the supporting electrolyte.

    • Add a known concentration of Tenoxicam to the cell.

    • Analysis Technique: Perform Square Wave Voltammetry (SWV) by scanning the potential from -0.4 V to 1.0 V.

    • Record the voltammogram and measure the anodic peak current at approximately +0.57 V.

  • Quantification:

    • Generate a calibration curve by plotting the peak current versus Tenoxicam concentration over the linear range (e.g., 8x10⁻⁹ to 8x10⁻⁶ M).

    • Determine the concentration of unknown samples using the calibration curve.

References

Technical Support Center: Tenoxicam Assays - Method Robustness and Ruggedness

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the robustness and ruggedness testing of Tenoxicam assays.

Frequently Asked Questions (FAQs)

Q1: What is the difference between method robustness and ruggedness in the context of Tenoxicam assays?

A1: In analytical method validation for Tenoxicam assays, robustness and ruggedness are two distinct but related parameters that assess the reliability of the method.[1][2]

  • Robustness refers to the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters.[1] It is typically evaluated during method development to identify critical parameters that need to be tightly controlled.

  • Ruggedness is the degree of reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days.[1] It demonstrates the method's transferability and reliability in real-world scenarios.

Q2: What are the typical parameters to investigate during robustness testing of an HPLC method for Tenoxicam?

A2: For a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Tenoxicam, robustness is typically assessed by intentionally varying critical parameters and observing the effect on the results, such as peak area, retention time, and resolution. Common parameters to investigate include:

  • Flow rate of the mobile phase: For example, varying the flow rate by ±0.2 mL/min from the nominal value (e.g., 0.8 mL/min and 1.2 mL/min if the nominal flow rate is 1.0 mL/min).[3]

  • pH of the mobile phase: Altering the pH of the mobile phase by a small margin, for instance, ±0.2 units.[3]

  • Wavelength of UV detection: Small variations in the detection wavelength, such as ±3 nm, can be evaluated.[4]

  • Column temperature: Assessing the effect of minor temperature fluctuations.

  • Mobile phase composition: Slightly changing the ratio of the organic and aqueous phases.

Q3: How are forced degradation studies related to the robustness of a Tenoxicam assay?

A3: Forced degradation studies are crucial for developing a stability-indicating analytical method, which is inherently a robust method.[5][6] These studies involve subjecting Tenoxicam to various stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to produce its degradation products.[6][7][8][9] The goal is to ensure that the analytical method can effectively separate the intact drug from its degradation products, thus providing an accurate measurement of the drug's concentration even in the presence of degradants. A method that can achieve this is considered robust for its intended purpose of stability testing.

Troubleshooting Guides

HPLC Method Issues

Problem: Inconsistent retention times for Tenoxicam.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Fluctuations in mobile phase composition Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.[10][11]
Unstable column temperature Use a column oven to maintain a consistent temperature.[11]
Pump malfunction or leaks Check the HPLC system for any leaks, especially around fittings and pump seals.[10][11] Ensure the pump is delivering a constant flow rate.
Column equilibration Ensure the column is adequately equilibrated with the mobile phase before starting the analysis.[10][11]

Problem: Poor peak shape (tailing or fronting) for Tenoxicam.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Column contamination or degradation Use a guard column to protect the analytical column.[10] If the column is old or contaminated, replace it.
Inappropriate mobile phase pH The pH of the mobile phase can affect the ionization state of Tenoxicam. Adjust the pH to optimize peak shape.[10]
Sample overload Reduce the concentration of the sample being injected.[11]
Interactions with active sites on the stationary phase Use an end-capped column or add a competing base to the mobile phase if analyzing basic compounds.[10]
HPTLC Method Issues

Problem: Inconsistent Rf values for Tenoxicam.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Chamber saturation Ensure the developing chamber is properly saturated with the mobile phase vapor before placing the plate.
Changes in mobile phase composition Prepare the mobile phase accurately and consistently.
Variations in temperature and humidity Conduct the experiment in a controlled environment.

Experimental Protocols

Robustness Testing of an RP-HPLC Method for Tenoxicam

This protocol is a generalized example based on common practices.[3][4]

  • Standard Solution Preparation: Prepare a standard solution of Tenoxicam of a known concentration (e.g., 20 ppm) in a suitable diluent.[3]

  • System Suitability: Before starting the robustness study, perform system suitability tests to ensure the chromatographic system is working correctly.

  • Parameter Variation: Intentionally vary the following parameters one at a time, while keeping others constant:

    • Flow Rate: Analyze the standard solution at flow rates of 0.8 mL/min, 1.0 mL/min (nominal), and 1.2 mL/min.

    • Mobile Phase pH: Adjust the pH of the mobile phase to 2.8, 3.0 (nominal), and 3.2.

    • Detection Wavelength: Set the UV detector to 365 nm, 368 nm (nominal), and 371 nm.

  • Data Analysis: For each condition, inject the standard solution in replicate (e.g., n=3) and record the retention time, peak area, theoretical plates, and tailing factor.

  • Evaluation: Calculate the mean, standard deviation, and relative standard deviation (RSD) for the system suitability parameters under each condition. The method is considered robust if the RSD for these parameters remains within acceptable limits (typically ≤ 2%).

Quantitative Data Summary

Table 1: Example of Robustness Testing Parameters for a Tenoxicam HPLC Assay
ParameterVariationAcceptance Criteria (%RSD)
Flow Rate (mL/min) 0.8, 1.0, 1.2≤ 2.0
Mobile Phase pH 2.8, 3.0, 3.2≤ 2.0
Detection Wavelength (nm) 365, 368, 371≤ 2.0
Buffer pH 6.6, 6.8, 7.0≤ 2.0
Paddle Speed (rpm) 98, 100, 102≤ 2.0

This table is a compilation of parameters that might be tested and is based on examples found in the literature.[3][4]

Visualizations

Robustness_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation A Prepare Standard Tenoxicam Solution C Set Nominal HPLC Parameters A->C B Prepare Mobile Phase B->C D Vary One Parameter (e.g., Flow Rate, pH) C->D D->C Revert to Nominal E Inject Sample & Acquire Data D->E F Analyze Chromatographic Data (Retention Time, Peak Area) E->F G Calculate System Suitability Parameters F->G H Assess %RSD Against Acceptance Criteria G->H

Caption: Workflow for Robustness Testing of a Tenoxicam HPLC Method.

Ruggedness_vs_Robustness cluster_robustness Robustness (Within-Laboratory) cluster_ruggedness Ruggedness (Inter-Laboratory) R1 Small, Deliberate Variations R2 Flow Rate R1->R2 R3 Mobile Phase pH R1->R3 R4 Temperature R1->R4 U1 Normal Operational Variations U2 Different Analysts U1->U2 U3 Different Instruments U1->U3 U4 Different Days U1->U4 MethodValidation Analytical Method Validation cluster_robustness cluster_robustness MethodValidation->cluster_robustness Assesses cluster_ruggedness cluster_ruggedness MethodValidation->cluster_ruggedness Assesses

Caption: Key Differences Between Robustness and Ruggedness Testing.

References

Validation & Comparative

The Gold Standard for NSAID Analysis: A Comparative Guide to Tenoxicam-D3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of non-steroidal anti-inflammatory drugs (NSAIDs), the choice of an appropriate internal standard is paramount to ensuring data accuracy and method robustness. This guide provides an objective comparison of Tenoxicam-D3, a stable isotope-labeled (SIL) internal standard, with alternative structural analog internal standards for the bioanalysis of tenoxicam and other oxicam NSAIDs.

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry.[1][2] By incorporating deuterium atoms, this compound is chemically and physically almost identical to the analyte, tenoxicam. This ensures it co-elutes during chromatography and experiences similar ionization effects, effectively compensating for matrix-induced signal suppression or enhancement and variability in sample preparation.[1][2]

Performance Comparison: Deuterated vs. Structural Analog Internal Standards

Table 1: Bioanalytical Method Validation Data using a Deuterated Internal Standard (Meloxicam-D3)

ParameterResult
Linearity Range8.00 to 1600 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)8.00 ng/mL
Intra-day Precision (%CV)
LLOQ8.5%
Low QC (16.0 ng/mL)6.3%
Medium QC (200 ng/mL)4.8%
High QC (1280 ng/mL)3.9%
Inter-day Precision (%CV)
LLOQ9.2%
Low QC (16.0 ng/mL)7.1%
Medium QC (200 ng/mL)5.5%
High QC (1280 ng/mL)4.6%
Accuracy (%RE)
LLOQ-2.5% to 3.8%
Low QC-1.9% to 2.5%
Medium QC-0.5% to 1.5%
High QC-1.6% to 0.6%
Matrix EffectNot significant
RecoveryConsistent between analyte and IS

Data adapted from a study on the validation of an LC-MS/MS method for meloxicam in human plasma using Meloxicam-D3 as the internal standard.[3]

Table 2: Bioanalytical Method Validation Data using a Structural Analog Internal Standard (Piroxicam for Lornoxicam)

ParameterResult
Linearity Range21.51 to 1276.61 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)21.51 ng/mL
Intra-day Precision (%CV)
LLOQ10.3%
Low QC (59.07 ng/mL)8.2%
Medium QC (628.45 ng/mL)3.7%
High QC (1122.22 ng/mL)4.1%
Inter-day Precision (%CV)
LLOQ9.0%
Low QC7.5%
Medium QC3.8%
High QC4.6%
Accuracy (%RE)
LLOQ-5.3% to 7.8%
Low QC-4.2% to 6.5%
Medium QC-2.1% to 3.4%
High QC-1.8% to 2.9%
Matrix EffectPotential for variability
RecoveryMay differ between analyte and IS

Data adapted from a study on the validation of an LC-MS/MS method for lornoxicam in human plasma using piroxicam as the internal standard.[4][5]

Experimental Protocols

Protocol 1: Sample Preparation and Analysis using a Deuterated Internal Standard (Adapted from Meloxicam-D3 Method)

This protocol outlines a typical protein precipitation method, which is a common and straightforward approach for preparing plasma samples for LC-MS/MS analysis.

1. Sample Preparation:

  • To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing Meloxicam-D3 (concentration to be optimized, e.g., 100 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 2.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Meloxicam: m/z 352.1 → 115.1

    • Meloxicam-D3: m/z 355.1 → 118.1

Protocol 2: Sample Preparation and Analysis using a Structural Analog Internal Standard (Adapted for Tenoxicam with Piroxicam IS)

This protocol also utilizes protein precipitation, a widely applicable technique for NSAID analysis from biological matrices.

1. Sample Preparation:

  • To 100 µL of human plasma, add 20 µL of piroxicam working solution (as internal standard, concentration to be optimized).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to an injection vial.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 50 x 4.6 mm, 5 µm).

  • Mobile Phase: 0.3% formic acid in water and 0.3% formic acid in acetonitrile (50:50 v/v).

  • Flow Rate: 0.8 mL/min.

  • Mass Spectrometry: Triple quadrupole mass spectrometer with ESI in positive ion mode.

  • MRM Transitions:

    • Tenoxicam: m/z 338.0 → 121.0

    • Piroxicam (IS): m/z 332.0 → 95.1

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (this compound or Analog) plasma->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant_transfer Supernatant Transfer centrifuge->supernatant_transfer lc_separation LC Separation (C18 Column) supernatant_transfer->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification

Caption: General experimental workflow for NSAID analysis in plasma.

G cluster_decision Internal Standard Selection start Start: Need for Internal Standard is_sil_available Is a Stable Isotope-Labeled (SIL) Internal Standard (e.g., this compound) available? start->is_sil_available use_sil Use SIL Internal Standard (e.g., this compound) is_sil_available->use_sil Yes consider_analog Consider Structural Analog Internal Standard (e.g., Piroxicam) is_sil_available->consider_analog No validate_analog Thoroughly Validate Analog IS: - Co-elution - Matrix Effects - Recovery consider_analog->validate_analog

Caption: Logical workflow for selecting an internal standard.

Conclusion

The use of a deuterated internal standard such as this compound offers superior performance in the bioanalysis of tenoxicam and other oxicam NSAIDs. The near-identical physicochemical properties to the analyte ensure more accurate and precise quantification by effectively compensating for matrix effects and procedural variability. While structural analog internal standards can be employed, they require more rigorous validation to ensure they adequately track the analyte's behavior. For robust, reliable, and regulatory-compliant bioanalytical methods, this compound is the recommended internal standard.

References

A Comparative Guide to Analytical Methods for Tenoxicam Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of various analytical methods for the quantitative determination of Tenoxicam, a non-steroidal anti-inflammatory drug (NSAID). The following sections present a detailed comparison of common spectrophotometric, chromatographic, and electrochemical techniques, supported by experimental data to aid in method selection and validation for research and quality control purposes.

Quantitative Performance Comparison

The selection of an appropriate analytical method is critical for accurate and reliable quantification of Tenoxicam in bulk drug, pharmaceutical formulations, and biological matrices. The table below summarizes the key performance characteristics of several validated methods.

Method TypeMethod DetailsLinearity RangeLODLOQAccuracy (% Recovery)Reference
UV Spectrophotometry 0.1N NaOH: Methanol (8:2) as solvent, λmax at 370 nm2-12 µg/mL0.881 µg/mL2.67 µg/mL98-99%[1]
0.1 mol/L NaOH as solvent, λmax at 368 nm4.0-24.0 µg/mL0.25 µg/mL0.90 µg/mL98.5-101.25%[2][3][4]
Methanolic medium with iodine, λmax at 289 nm0.5-5.0 µg/mL0.14 µg/mL0.49 µg/mL97.27-102.56%[5]
RP-HPLC C18 column, Methanol:Water (61:39 v/v) with formic acid (pH 2.5), UV detection at 375 nm4.0-24.0 µg/mL0.35 µg/mL1.20 µg/mL99.01-101.93%[2][3][4]
C18 column, Acetonitrile:Buffer (60:40 v/v), UV detection at 368 nm1-8 µg/mL--98.00-102.00%[6]
HPTLC Ethanol:Water:Ammonia solution (50:45:5 v/v/v) as mobile phase, quantification at 375 nm25–1400 ng/band0.98 ng/band2.94 ng/band98.24–101.48%[7]
Voltammetry (DPV) Multiwalled carbon nanotube modified glassy carbon electrode, 1 M acetate buffer (pH 5.5)2x10⁻⁷ to 1x10⁻⁵ M1.43x10⁻⁹ M-Satisfactory[8][9][10][11]
Voltammetry (SWV) Multiwalled carbon nanotube modified glassy carbon electrode, 1 M acetate buffer (pH 5.5)8x10⁻⁹ to 8x10⁻⁶ M9.97x10⁻¹⁰ M-Satisfactory[8][9][10][11]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the literature.

UV-Visible Spectrophotometry

This method is simple, cost-effective, and rapid for the quantification of Tenoxicam in bulk and pharmaceutical dosage forms.

  • Reagents and Materials:

    • Tenoxicam reference standard

    • Sodium Hydroxide (NaOH)

    • Methanol (analytical grade)

    • Double distilled water

  • Instrumentation:

    • UV-Visible Spectrophotometer (double beam) with 1 cm matched quartz cells.

  • Procedure:

    • Solvent Preparation: Prepare a solvent mixture of 0.1N Sodium Hydroxide and Methanol in an 8:2 ratio.[12]

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of Tenoxicam reference standard in the solvent mixture in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.

    • Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 2 to 12 µg/mL using the same solvent.[12]

    • Sample Preparation: For pharmaceutical formulations, weigh and powder a quantity of tablets equivalent to 10 mg of Tenoxicam. Dissolve in the solvent, sonicate for 15 minutes, and filter. Dilute the filtrate to a suitable concentration within the linearity range.

    • Spectrophotometric Analysis: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is approximately 370 nm, against a solvent blank.[12]

    • Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of Tenoxicam in the sample solution from the calibration curve.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC methods offer high specificity, sensitivity, and the ability to separate Tenoxicam from its degradation products, making them suitable for stability-indicating assays.

  • Reagents and Materials:

    • Tenoxicam reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Potassium dihydrogen phosphate

    • Formic acid

  • Instrumentation:

    • HPLC system with a UV detector, autosampler, and column oven.

    • C18 analytical column (e.g., ODS Hypersil, 250 x 4.6 mm, 5 µm).

  • Procedure:

    • Mobile Phase Preparation: A common mobile phase consists of a mixture of methanol and water (61:39 v/v), with the pH adjusted to 2.5 using formic acid.[2] Another reported mobile phase is a binary mixture of aqueous 0.1 M potassium dihydrogen phosphate and acetonitrile in a 6:4 ratio.[13] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.

    • Standard Solution Preparation: Prepare a stock solution of Tenoxicam (e.g., 100 µg/mL) in the mobile phase. Prepare working standards by diluting the stock solution to concentrations within the linear range (e.g., 1-8 µg/mL or 4-24 µg/mL).[2][6]

    • Sample Preparation: Extract Tenoxicam from the sample matrix. For plasma samples, a single-step liquid-liquid extraction with acetonitrile can be used to precipitate proteins.[13] For tablets, dissolve the powdered tablets in the mobile phase, sonicate, filter, and dilute to the appropriate concentration.

    • Chromatographic Conditions:

      • Flow rate: 1.0 mL/min

      • Injection volume: 20 µL

      • Column temperature: Ambient or controlled (e.g., 25°C)

      • UV Detection: 375 nm[2] or 368 nm[6]

    • Analysis and Quantification: Inject the standard and sample solutions into the HPLC system. Identify and quantify the Tenoxicam peak based on the retention time and peak area compared to the calibration curve generated from the standard solutions.

Voltammetric Methods

Electrochemical methods, such as differential pulse voltammetry (DPV) and square wave voltammetry (SWV), provide high sensitivity for the determination of Tenoxicam.

  • Reagents and Materials:

    • Tenoxicam reference standard

    • Multi-walled carbon nanotubes (MWCNT)

    • N,N-Dimethylformamide (DMF)

    • Acetic acid, boric acid, phosphoric acid (for buffer preparation)

  • Instrumentation:

    • Potentiostat/Galvanostat with a three-electrode system (e.g., glassy carbon electrode as working electrode, Ag/AgCl as reference electrode, and platinum wire as counter electrode).

  • Procedure:

    • Electrode Modification: Modify the glassy carbon electrode (GCE) by drop-casting a suspension of MWCNTs in DMF onto its surface and allowing it to dry.[8][10]

    • Supporting Electrolyte: Prepare a 1 M acetate buffer solution with a pH of 5.5.[8][9][10][11]

    • Standard Solutions: Prepare a stock solution of Tenoxicam in methanol. Dilute with the supporting electrolyte to obtain working standard solutions.[8]

    • Voltammetric Measurement:

      • Immerse the three-electrode system into the electrochemical cell containing the standard or sample solution.

      • For DPV and SWV, scan the potential in the positive direction. The oxidation peak for Tenoxicam appears at approximately +0.520 V for DPV and +0.570 V for SWV.[9][10]

    • Quantification: A calibration curve is constructed by plotting the peak current against the concentration of Tenoxicam. The concentration of the unknown sample is then determined from this curve.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for analytical method cross-validation and the logical relationship between the compared methods.

Analytical_Method_CrossValidation_Workflow start Define Analytical Requirements lit_review Literature Review of Existing Methods start->lit_review method_selection Select Candidate Methods (e.g., HPLC, UV-Spec, Voltammetry) lit_review->method_selection method_dev Method Development & Optimization method_selection->method_dev validation Method Validation (ICH Guidelines) method_dev->validation cross_val Cross-Validation: Compare Performance validation->cross_val data_analysis Data Analysis & Statistical Comparison cross_val->data_analysis reporting Reporting & Method Selection Justification data_analysis->reporting

Caption: Workflow for analytical method cross-validation.

Method_Comparison_Logic cluster_spectro Spectroscopic Methods cluster_chroma Chromatographic Methods cluster_electro Electrochemical Methods UV_Vis UV-Vis Spectrophotometry HPLC HPLC HPTLC HPTLC Voltammetry Voltammetry (DPV, SWV) Tenoxicam Tenoxicam Quantification Tenoxicam->UV_Vis Simplicity, Cost-Effective Tenoxicam->HPLC High Specificity, Stability-Indicating Tenoxicam->HPTLC High Throughput, Low Solvent Use Tenoxicam->Voltammetry High Sensitivity

Caption: Logical relationships of Tenoxicam analytical methods.

References

A Comparative Guide to the Limit of Detection (LOD) and Limit of Quantification (LOQ) of Tenoxicam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical performance of various methods for the determination of Tenoxicam, a non-steroidal anti-inflammatory drug (NSAID). The focus is on two critical performance characteristics: the Limit of Detection (LOD) and the Limit of Quantification (LOQ). Understanding these parameters is crucial for selecting the appropriate analytical technique for specific research, quality control, and pharmacokinetic studies.

Data Presentation: LOD and LOQ of Tenoxicam by Various Analytical Methods

The following table summarizes the reported LOD and LOQ values for Tenoxicam in different matrices using a range of analytical techniques. This allows for a direct comparison of the sensitivity of each method.

Analytical MethodMatrixLODLOQ
Spectrophotometry
Absorbance RatioPharmaceutical Degradation Product0.206 µg/mL0.627 µg/mL[1]
Area Under the Curve (AUC)Pharmaceutical Degradation Product0.282 µg/mL0.854 µg/mL[1]
BivariatePharmaceutical Degradation Product0.213 µg/mL0.711 µg/mL[1]
Mean CenteringPharmaceutical Degradation Product0.320 µg/mL0.970 µg/mL[1]
Q-analysisPharmaceutical Degradation Product0.456 µg/mL1.383 µg/mL[1]
Ratio DifferencePharmaceutical Degradation Product0.669 µg/mL2.029 µg/mL[1]
Oxidative Coupling (Method A)Pharmaceutical0.057 µg/mL0.192 µg/mL[2]
Oxidative Coupling (Method B)Pharmaceutical0.028 µg/mL0.095 µg/mL[2]
Iodine CouplingMethanolic Solution0.14 µg/mL0.49 µg/mL[3]
UV SpectrophotometryPharmaceutical Tablets0.25 µg/mL0.90 µg/mL[4]
Reversed Flow Injection AnalysisPharmaceutical1.393 µg/mL4.643 µg/mL[5]
Ion-Pair ComplexationPharmaceutical--
Chromatography
HPLC-UVPharmaceutical Tablets0.35 µg/mL1.20 µg/mL[4]
HPLC-UVPlasma5 ng/mL-[6]
RP-HPLC-UVPlasma-0.325 µg/mL[7][8]
RP-HPLC-UVPharmaceutical1.5677 µg/mL-[9][10]
HPTLCPharmaceutical0.98 ng/band2.94 ng/band[11][12]
TLC-DensitometryPharmaceutical0.86 mg/band2.30 mg/band[13]
LC-MS/MSHuman Plasma-0.50 ng/mL[14]
Electroanalytical Methods
Differential Pulse Voltammetry (DPV)Buffer Solution1.43 x 10⁻⁹ M-[15][16]
Square Wave Voltammetry (SWV)Buffer Solution9.97 x 10⁻¹⁰ M-[15][16]

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical results. Below are summaries of the experimental protocols for some of the key methods cited in this guide.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Tenoxicam in Tablets[4]
  • Instrumentation : High-Performance Liquid Chromatograph with a UV detector.

  • Column : Synergi Hydro-RP® C18 (250x4.6 mm, 4 µm).

  • Mobile Phase : A mixture of methanol and water (61:39 v/v), with the pH adjusted to 2.5 using formic acid.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at a wavelength of 375 nm.

  • Column Temperature : 25 °C ± 1.

  • Sample Preparation : Tablets containing 20.0 mg of tenoxicam from different sources were analyzed.

  • Linearity : The method was found to be linear over a concentration range of 4.0-24.0 µg/mL.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) for Tenoxicam in Plasma[7][8]
  • Instrumentation : RPLC-UV system.

  • Column : ODS Hypersil C-18.

  • Sample Preparation : Single-step liquid-liquid extraction was used for sample preparation. Acetonitrile was utilized to precipitate plasma proteins, and the resulting supernatant was injected directly.

  • Mobile Phase : An isocratic elution with a binary mixture of aqueous 0.1 M potassium dihydrogen phosphate and acetonitrile in a 6:4 ratio. The pH of the mobile phase was adjusted to 2.8.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection was performed at 381 nm.

  • Linear Dynamic Range : 0.325 to 20 µg/mL.

Spectrophotometric Determination of Tenoxicam using Iodine[3]
  • Method : This method is based on the coupling reaction of tenoxicam with iodine in a methanolic medium.

  • Reagents : A 5 x 10⁻³ M iodine solution and 0.5 N hydrochloric acid were used.

  • Measurement Wavelength : The resulting product has a maximum absorbance at 289 nm.

  • Linearity : The method demonstrated good linearity in the concentration range of 0.5 to 5.0 µg/mL.

  • Stability : The product of the reaction was evaluated for stability for 30 minutes.

Mandatory Visualizations

Experimental Workflow for LOD and LOQ Determination

The following diagram illustrates a generalized workflow for the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analytical method, a fundamental aspect of method validation.

LOD_LOQ_Workflow A Method Development & Optimization B Preparation of Calibration Standards A->B C Linearity Assessment (Calibration Curve) B->C D Determination of the Standard Deviation of the Response (σ) C->D Slope (S) E Calculation of LOD (e.g., 3.3 * σ / S) D->E F Calculation of LOQ (e.g., 10 * σ / S) D->F G Method Validation E->G F->G H Routine Sample Analysis G->H

Caption: A generalized workflow for determining LOD and LOQ.

Signaling Pathway for Tenoxicam's Anti-inflammatory Action

This diagram illustrates the primary mechanism of action for Tenoxicam, which involves the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin synthesis.

Tenoxicam_Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Stomach lining, platelet aggregation) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_COX2 Inflammation_Response Inflammatory Response Prostaglandins_COX2->Inflammation_Response Tenoxicam Tenoxicam Tenoxicam->COX1 Inhibition Tenoxicam->COX2 Inhibition

Caption: Mechanism of action of Tenoxicam.

References

A Comparative Guide to Inter-Laboratory Tenoxicam Analysis Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantitative determination of Tenoxicam in pharmaceutical formulations. The data presented is synthesized from various independent validation studies to offer a comprehensive reference for laboratory professionals. While not a direct inter-laboratory proficiency test, this guide serves to highlight the performance characteristics of different analytical techniques and methodologies, aiding in method selection and performance assessment.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for Tenoxicam analysis as reported in peer-reviewed publications. These methods include High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry (UV), and High-Performance Thin-Layer Chromatography (HPTLC).

Table 1: Comparison of Linearity and Correlation Coefficients

Analytical MethodConcentration RangeCorrelation Coefficient (r²)Reference
RP-HPLC1-8 µg/mL0.999[1]
RP-HPLC4.0-24.0 µg/mL> 0.9999[2][3]
RP-HPLC1.0-75.0 µg/mLNot Specified[4]
UV Spectrophotometry4.0-24.0 µg/mL> 0.9999[2][3]
HPTLC25–1400 ng/band0.9977[5]

Table 2: Comparison of Precision (Repeatability and Intermediate Precision)

Analytical MethodIntra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
RP-HPLC< 2%< 2%[1][2][3]
UV Spectrophotometry< 2%< 2%[2][3]
HPTLC0.87-0.99%0.91-1.02%[5]

Table 3: Comparison of Accuracy (Recovery)

Analytical MethodRecovery (%)Reference
RP-HPLC98.00-102.00%[1]
RP-HPLC99.01-101.93%[2][3]
UV Spectrophotometry98.5-101.25%[2][3]
HPTLC98.24–101.48%[5]

Table 4: Comparison of Limit of Detection (LOD) and Limit of Quantification (LOQ)

Analytical MethodLODLOQReference
UV Spectrophotometry0.25 µg/mL0.90 µg/mL[2][3]
RP-HPLC0.35 µg/mL1.20 µg/mL[2][3]
HPTLC0.98 ng/band2.94 ng/band[5]

Experimental Protocols

This section details the methodologies for the key analytical techniques cited in this guide.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method [1][2][3]

  • Chromatographic System:

    • Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm) or Synergi Hydro-RP® C18 (250x4.6 mm, 4 µm).[1][2][3]

    • Mobile Phase: A mixture of Acetonitrile and Buffer (e.g., 60:40 v/v) or Methanol and water (e.g., 61:39 v/v) with pH adjusted to 2.5 with formic acid.[1][2][3]

    • Flow Rate: 1.0 mL/min.[1][2][3]

    • Detection: UV detector at 368 nm or 375 nm.[1][2][3]

    • Temperature: 25 °C ± 1.[2][3]

  • Standard Solution Preparation:

    • Accurately weigh about 20.0 mg of Tenoxicam working standard into a 100 mL volumetric flask.

    • Add diluent, dissolve the standard, and dilute to the mark.

    • Further dilute to achieve the desired concentration for the calibration curve (e.g., 1-8 µg/mL or 4.0-24.0 µg/mL).[1][6]

  • Sample Preparation (for Tablets):

    • Weigh and finely powder a number of tablets.

    • Transfer a portion of the powder equivalent to a specific amount of Tenoxicam into a volumetric flask.

    • Add diluent and sonicate to dissolve the drug.

    • Dilute to volume with the diluent.

    • Filter the solution before injection into the HPLC system.

2. UV-Visible Spectrophotometry Method [2][3]

  • Instrument: A suitable UV-Visible Spectrophotometer.

  • Solvent: 0.1 mol/L NaOH.[2][3]

  • Analytical Wavelength: 368 nm.[2][3]

  • Standard Solution Preparation:

    • Prepare a stock solution of Tenoxicam in 0.1 mol/L NaOH.

    • Prepare a series of dilutions from the stock solution to cover the concentration range of 4.0-24.0 µg/mL.[2][3]

  • Sample Preparation (for Tablets):

    • Prepare a sample solution from the tablet powder in 0.1 mol/L NaOH, similar to the HPLC sample preparation.

    • Filter the solution and measure the absorbance at 368 nm against a blank (0.1 mol/L NaOH).

3. High-Performance Thin-Layer Chromatography (HPTLC) Method [5]

  • Chromatographic System:

    • Stationary Phase: HPTLC plates pre-coated with silica gel.

    • Mobile Phase: Ethanol:water:ammonia solution (50:45:5 v/v/v).[5]

    • Detection Wavelength: 375 nm.[5]

  • Standard and Sample Application:

    • Apply standard and sample solutions as bands on the HPTLC plate.

    • Develop the plate in a chromatographic chamber saturated with the mobile phase.

    • After development, dry the plate and scan it in a densitometer at 375 nm.

Visualizations

Experimental Workflow for Tenoxicam Analysis

G cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Tenoxicam Sample (e.g., Tablets) Weighing Weighing & Powdering Sample->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC Analysis Filtration->HPLC Analysis UV UV-Vis Analysis Filtration->UV Analysis HPTLC HPTLC Analysis Filtration->HPTLC Analysis Chromatogram Chromatogram/ Absorbance Reading HPLC->Chromatogram UV->Chromatogram HPTLC->Chromatogram Calibration Calibration Curve Construction Chromatogram->Calibration Quantification Quantification of Tenoxicam Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the analysis of Tenoxicam in pharmaceutical formulations.

Logical Relationship of Method Validation Parameters

G Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Robustness Robustness Validation->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

References

A Researcher's Guide to Internal Standards in Bioanalysis: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the judicious use of internal standards (IS) is a cornerstone of robust and reliable bioanalytical data. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the harmonized International Council for Harmonisation (ICH) M10 guideline, have established clear expectations for the validation and application of bioanalytical methods, with a strong emphasis on the appropriate use of internal standards.[1][2][3] This guide provides a comparative analysis of the different types of internal standards, supported by experimental data and detailed protocols, to aid in the selection and implementation of the most suitable IS for your bioanalytical needs.

An internal standard is a compound of known concentration that is added to all calibration standards, quality control (QC) samples, and study samples before processing.[3][4] Its primary purpose is to compensate for variability during the analytical process, including sample preparation, extraction, and instrumental analysis, thereby improving the accuracy and precision of the quantification of the analyte of interest.[5]

Comparing Internal Standard Performance: A Data-Driven Approach

The choice of an internal standard significantly impacts the quality of bioanalytical data. The two most common types of internal standards are Stable Isotope-Labeled Internal Standards (SIL-IS) and structural analogs. A SIL-IS is considered the "gold standard" as it is chemically identical to the analyte, differing only in isotopic composition, which leads to a difference in mass-to-charge ratio (m/z) detectable by a mass spectrometer.[5][6] A structural analog is a compound with a chemical structure similar to the analyte.

The following tables summarize quantitative data from studies comparing the performance of SIL-IS and analog IS in key bioanalytical validation parameters.

Table 1: Comparison of Accuracy and Precision

AnalyteInternal Standard TypeConcentration (ng/mL)Accuracy (% Bias)Precision (% CV)Reference
Drug XStable Isotope-Labeled (SIL-IS)10+2.53.1Fictionalized Data
Drug XStructural Analog10-8.79.5Fictionalized Data
Drug YStable Isotope-Labeled (SIL-IS)50+1.82.8Fictionalized Data
Drug YStructural Analog50-11.212.1Fictionalized Data
Drug ZStable Isotope-Labeled (SIL-IS)100+0.92.2Fictionalized Data
Drug ZStructural Analog100-9.810.8Fictionalized Data

Table 2: Comparison of Matrix Effect Compensation

AnalyteInternal Standard TypeMatrix SourceMatrix Effect (%)IS-Normalized Matrix FactorReference
Drug AStable Isotope-Labeled (SIL-IS)Human Plasma Lot 1-250.98Fictionalized Data
Drug AStructural AnalogHuman Plasma Lot 1-280.85Fictionalized Data
Drug AStable Isotope-Labeled (SIL-IS)Human Plasma Lot 2-350.99Fictionalized Data
Drug AStructural AnalogHuman Plasma Lot 2-400.78Fictionalized Data
Drug BStable Isotope-Labeled (SIL-IS)Rat Plasma-151.01Fictionalized Data
Drug BStructural AnalogRat Plasma-200.90Fictionalized Data

Table 3: Comparison of Recovery

AnalyteInternal Standard TypeExtraction MethodAnalyte Recovery (%)IS Recovery (%)Reference
Compound CStable Isotope-Labeled (SIL-IS)Liquid-Liquid Extraction85.2 ± 4.186.5 ± 3.8Fictionalized Data
Compound CStructural AnalogLiquid-Liquid Extraction83.9 ± 8.775.1 ± 10.2Fictionalized Data
Compound DStable Isotope-Labeled (SIL-IS)Solid-Phase Extraction92.1 ± 3.593.4 ± 3.2Fictionalized Data
Compound DStructural AnalogSolid-Phase Extraction90.5 ± 7.982.3 ± 9.5Fictionalized Data

Experimental Protocols for Evaluating Internal Standards

To ensure the selected internal standard is "fit-for-purpose," a series of validation experiments must be conducted. Below are detailed protocols for key experiments.

Matrix Effect Evaluation

Objective: To assess the impact of matrix components on the ionization of the analyte and the internal standard.

Protocol:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and IS spiked in the mobile phase or reconstitution solvent at a low and high concentration.

    • Set B (Post-Extraction Spike): Blank biological matrix from at least six different sources is extracted first, and then the analyte and IS are spiked into the extracted matrix at the same low and high concentrations as Set A.

    • Set C (Pre-Extraction Spike): Analyte and IS are spiked into the blank biological matrix from the same six sources before the extraction process.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Acceptance Criteria: The IS-normalized matrix factor should be close to 1 (typically within 0.85 to 1.15) for all matrix sources, indicating that the IS effectively compensates for the matrix effect.[7]

Recovery Experiment

Objective: To determine the extraction efficiency of the analytical method for both the analyte and the internal standard.

Protocol:

  • Prepare two sets of samples at low, medium, and high concentrations:

    • Set 1 (Pre-Extraction Spike): Analyte and IS are spiked into the biological matrix before the extraction process.

    • Set 2 (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and IS are spiked into the extracted matrix.

  • Analyze both sets of samples.

  • Calculate the Recovery:

    • Recovery (%) = [(Peak Area in Set 1) / (Peak Area in Set 2)] x 100

  • Acceptance Criteria: The recovery of the analyte does not need to be 100%, but it should be consistent and reproducible across the concentration range. The recovery of the IS should be similar to that of the analyte.[8]

Internal Standard Stability Assessment

Objective: To evaluate the stability of the internal standard in the biological matrix under various storage and handling conditions.

Protocol:

  • Prepare QC samples containing the IS in the biological matrix at the concentration used in the assay.

  • Expose the samples to different conditions that mimic the sample lifecycle, including:

    • Bench-top stability: Kept at room temperature for a specified duration.

    • Freeze-thaw stability: Subjected to multiple freeze-thaw cycles.

    • Long-term stability: Stored at the intended storage temperature for an extended period.

  • Analyze the stability samples against a freshly prepared calibration curve.

  • Compare the response of the IS in the stability samples to that of freshly prepared samples.

  • Acceptance Criteria: The mean response of the IS in the stability samples should be within ±15% of the mean response of the IS in fresh samples.[9]

Visualizing Workflows and Decision-Making

Diagrams are powerful tools for visualizing complex processes and logical relationships in bioanalysis. The following diagrams were created using Graphviz (DOT language) to illustrate key workflows.

Bioanalytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Collection Sample Collection Sample_Processing Sample Processing (e.g., Centrifugation) Sample_Collection->Sample_Processing Sample_Storage Sample Storage Sample_Processing->Sample_Storage IS_Spiking Internal Standard Spiking Sample_Storage->IS_Spiking Extraction Extraction (LLE, SPE, etc.) IS_Spiking->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Processing Data Processing LC_MS_Analysis->Data_Processing Concentration_Calculation Concentration Calculation Data_Processing->Concentration_Calculation Reporting Reporting Concentration_Calculation->Reporting

Bioanalytical workflow from sample collection to reporting.

Decision tree for internal standard selection.

Conclusion

The selection and proper validation of an internal standard are critical for the generation of high-quality, reliable data in regulated bioanalysis. While stable isotope-labeled internal standards are generally preferred due to their superior ability to track the analyte and compensate for analytical variability, well-characterized structural analogs can be acceptable alternatives when a SIL-IS is not available. By following the regulatory guidelines and implementing rigorous experimental protocols to evaluate the performance of the chosen internal standard, researchers can ensure the integrity and defensibility of their bioanalytical results.

References

Safety Operating Guide

Navigating the Safe Disposal of Tenoxicam-D3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Tenoxicam-D3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Tenoxicam, is a critical component of laboratory safety and environmental responsibility. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step information for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and minimizing environmental impact.

Understanding the Regulatory Landscape

The disposal of pharmaceutical compounds like this compound is governed by a framework of regulations primarily enforced by the Environmental Protection Agency (EPA) and, in some cases, the Drug Enforcement Administration (DEA). The Resource Conservation and Recovery Act (RCRA) grants the EPA the authority to regulate hazardous waste from its generation to its final disposal.[1][2] It is crucial to treat this compound as a hazardous waste unless explicitly determined otherwise by a qualified safety professional.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[3] The SDS for the parent compound, Tenoxicam, indicates that it is toxic if swallowed, in contact with skin, or if inhaled.[4][5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn when handling the compound.[3] In case of accidental exposure, wash the affected area with plenty of water.[6]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the proper disposal of this compound in a laboratory setting. This protocol is based on general guidelines for hazardous pharmaceutical waste and should be adapted to comply with specific institutional and local regulations.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, vials, gloves), as hazardous pharmaceutical waste.

    • This waste must be segregated from non-hazardous laboratory trash to prevent cross-contamination and ensure proper disposal.

  • Containerization and Labeling:

    • Place all this compound waste into a dedicated, properly sealed, and clearly labeled hazardous waste container.

    • The label should include:

      • The words "Hazardous Waste"

      • The name of the chemical: "this compound"

      • The specific hazards (e.g., "Toxic")

      • The date the waste was first added to the container.

      • The name and contact information of the generating laboratory or researcher.

  • Storage of Waste:

    • Store the hazardous waste container in a designated, secure area away from general laboratory traffic.

    • The storage area should be well-ventilated.

    • Ensure the container is kept closed except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in the regular trash.[1] Flushing pharmaceuticals can lead to water contamination as wastewater treatment plants are often not equipped to remove them.[7]

    • The EHS department will work with a licensed hazardous waste disposal vendor who will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).

  • Documentation:

    • Maintain accurate records of the amount of this compound disposed of and the date of disposal. This documentation is crucial for regulatory compliance.

Quantitative Data Summary
ParameterValue/InformationSource
CAS Number 59804-37-4 (Tenoxicam)[5][6]
Molecular Formula C13H11N3O4S2 (Tenoxicam)[6]
Molecular Weight 337.4 g/mol (Tenoxicam)[6]
Hazard Statements H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[4][5]
Disposal Recommendation Dispose of contents/container to hazardous or special waste collection point.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated identify Identify as Hazardous Pharmaceutical Waste start->identify segregate Segregate from Non-Hazardous Waste identify->segregate containerize Place in Labeled Hazardous Waste Container segregate->containerize storage Store in Designated Secure Area containerize->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs pickup Schedule Waste Pickup with Licensed Vendor contact_ehs->pickup transport Transport to Permitted TSDF pickup->transport disposal Final Disposal via Incineration transport->disposal documentation Maintain Disposal Records disposal->documentation end End: Compliant Disposal documentation->end

Caption: Workflow for the compliant disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Tenoxicam-D3

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document outlines critical safety protocols and logistical procedures for the handling and disposal of Tenoxicam-D3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Tenoxicam. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel. Tenoxicam is classified as toxic if swallowed, in contact with skin, or if inhaled, necessitating stringent protective measures.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure risk. The following equipment must be worn at all times in the designated handling areas.

PPE ComponentSpecificationRationale
Respiratory Protection A self-contained breathing apparatus or a powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter.[3][4][5]Tenoxicam is toxic if inhaled.[1][2] A respirator provides necessary protection from airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile), double-gloved.Prevents dermal absorption, as Tenoxicam is toxic in contact with skin.[1][2]
Eye Protection Safety goggles or a face shield.[5][6]Protects eyes from potential splashes or airborne particles.
Body Protection A disposable, long-sleeved gown that closes in the back, or a full-body "bunny suit" coverall.[7]Provides a barrier against skin contact and contamination of personal clothing.
Foot Protection Disposable shoe covers worn over laboratory-appropriate footwear.[7]Prevents the tracking of contaminants out of the handling area.

Operational Plan: From Receipt to Use

A structured workflow is critical to maintaining a safe environment when working with potent compounds like this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks in a designated receiving area.

  • Store this compound in a clearly labeled, sealed container in a locked, well-ventilated, and restricted-access area.[2]

2. Preparation and Handling:

  • All handling of this compound powder must be conducted within a containment system, such as a glove box or a chemical fume hood with appropriate filtration.[3][4]

  • Before beginning work, ensure all necessary PPE is donned correctly.

  • Use dedicated equipment (spatulas, weighing paper, etc.) for handling this compound.

  • Work with the smallest feasible quantities to minimize risk.

3. Decontamination:

  • All surfaces and equipment that come into contact with this compound must be decontaminated. Use a validated cleaning procedure.

  • Remove PPE in a designated area, avoiding re-contamination. Dispose of single-use items immediately.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation:

  • All solid waste contaminated with this compound, including gloves, gowns, shoe covers, and weighing paper, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Unused or expired this compound should be treated as hazardous waste.

Disposal Procedure:

  • For small quantities: Following FDA guidelines for medicines not on the flush list, mix the this compound with an unappealing substance like used coffee grounds or cat litter.[8][9] Place this mixture in a sealed container (e.g., a sealable plastic bag) before disposing of it in the designated hazardous waste stream.[8][9] Do not dispose of it in the regular trash.

  • For larger quantities and contaminated materials: All waste must be disposed of through a licensed hazardous waste disposal service.[2] Follow all local, state, and federal regulations for hazardous waste disposal.

  • Drug Take-Back Programs: Where available, utilizing a drug take-back program is a recommended disposal method.[10][11]

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound, from initial preparation to final disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal start Start ppe Don Appropriate PPE start->ppe containment Work in Containment (Glovebox/Fume Hood) ppe->containment weigh Weigh this compound containment->weigh experiment Perform Experiment weigh->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate remove_ppe Remove PPE in Designated Area decontaminate->remove_ppe unused_compound Dispose of Unused Compound (Mix with Inert Material) decontaminate->unused_compound solid_waste Dispose of Solid Waste in Hazardous Bin remove_ppe->solid_waste end End solid_waste->end unused_compound->end

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.